CS-2100
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJASHDNJMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Compound CS-2100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound CS-2100 is a potent and orally active small molecule that has demonstrated significant immunosuppressive activity in preclinical studies. Its mechanism of action centers on its highly selective agonism of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This targeted activity modulates lymphocyte trafficking, which is a key process in the inflammatory cascade of various autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Selective S1P1 Receptor Agonism
This compound functions as a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in the egress of lymphocytes from secondary lymphoid organs. By binding to and activating S1P1 receptors on lymphocytes, this compound induces their internalization and subsequent degradation. This process renders the lymphocytes unresponsive to the endogenous S1P gradient that normally directs their exit from lymph nodes into the circulatory system. The resulting sequestration of lymphocytes within the lymph nodes leads to a reduction in the number of circulating lymphocytes, thereby mitigating the inflammatory response in autoimmune conditions.
The selectivity of this compound for S1P1 over other S1P receptor subtypes, particularly S1P3, is a critical aspect of its pharmacological profile. Activation of S1P3 has been associated with adverse cardiovascular effects, such as bradycardia. The high selectivity of this compound for S1P1 suggests a favorable safety profile with a reduced risk of such side effects.[1]
Signaling Pathways
Upon binding of this compound to the S1P1 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. As S1P1 is primarily coupled to the Gi/o family of G proteins, its activation by this compound initiates the following key downstream events:
-
G Protein Activation: The activated S1P1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its dissociation from the βγ-subunits.
-
Downstream Effector Modulation: The dissociated Gαi/o and Gβγ subunits then modulate the activity of various downstream effectors, including:
-
Phosphoinositide 3-kinase (PI3K) and Akt activation: This pathway is crucial for cell survival and proliferation.
-
Ras-related C3 botulinum toxin substrate 1 (Rac1) activation: A key regulator of the actin cytoskeleton, involved in cell migration.
-
Inhibition of adenylyl cyclase: Leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
This signaling cascade ultimately leads to the internalization of the S1P1 receptor, which is the molecular basis for the sequestration of lymphocytes in the lymph nodes.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Species | Value |
| EC50 | S1P1 | Human | 4.0 nM[1] |
| EC50 | S1P3 | Human | >20,000 nM |
| Selectivity | S1P1 vs S1P3 | Human | >5000-fold[1] |
Table 2: In Vivo Efficacy of this compound
| Assay | Species | Endpoint | Value |
| Host vs. Graft Reaction | Rat | ID50 | 0.407 mg/kg[1] |
| Lymphocyte Count Reduction | Rat | Oral Dose | Significant reduction at 0.1 & 1 mg/kg |
Experimental Protocols
In Vitro Receptor Agonist Assay (GTPγS Binding Assay)
This assay determines the potency of a compound to activate a G protein-coupled receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to receptor-coupled G proteins.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 or S1P3 receptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, cell membranes (10-20 µg protein/well) are incubated with varying concentrations of this compound and a fixed concentration of GDP (10 µM) at 30°C for 30 minutes.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM).
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves are generated, and the EC₅₀ values are calculated using a non-linear regression model.
In Vivo Immunosuppressive Efficacy (Rat Host versus Graft Reaction)
This model assesses the immunosuppressive activity of a compound by measuring the inhibition of the localized graft-versus-host reaction in the popliteal lymph node.
Methodology:
-
Animal Model: Lewis and (Lewis x Brown Norway) F1 hybrid rats are used as donor and recipient strains, respectively.
-
Cell Preparation: Spleen cells are harvested from the donor Lewis rats and prepared as a single-cell suspension.
-
Induction of GvHR: A suspension of 1 x 10⁷ donor spleen cells in 50 µL of saline is injected into the left hind footpad of the recipient F1 hybrid rats. The right hind footpad is injected with saline as a control.
-
Compound Administration: this compound is administered orally to the recipient rats once daily for four consecutive days, starting on the day of cell injection.
-
Assessment: On day 5, the popliteal lymph nodes from both legs are excised and weighed.
-
Data Analysis: The percentage of inhibition of the lymph node enlargement is calculated for each dose group compared to the vehicle-treated control group. The ID₅₀ value (the dose that causes 50% inhibition) is then determined.
Peripheral Lymphocyte Counting
This procedure is used to determine the effect of this compound on the number of circulating lymphocytes.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: this compound is administered as a single oral dose.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Cell Staining: Whole blood samples are incubated with fluorescently labeled monoclonal antibodies specific for rat lymphocyte markers (e.g., CD3 for T-cells, CD45R for B-cells).
-
Flow Cytometry: The stained samples are analyzed using a flow cytometer to count the absolute number of different lymphocyte populations.
-
Data Analysis: The change in lymphocyte counts from baseline is calculated for each time point and dose group.
Conclusion
This compound is a highly potent and selective S1P1 receptor agonist with demonstrated oral activity and in vivo immunosuppressive efficacy. Its mechanism of action, centered on the sequestration of lymphocytes in secondary lymphoid organs, offers a targeted approach for the treatment of autoimmune diseases. The high selectivity for S1P1 over S1P3 suggests a favorable safety profile, warranting further investigation in clinical settings. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this compound and other S1P1 receptor modulators.
References
A Technical Guide to the Novel Engineering and Mechanism of Action of AB-2100, an Integrated Circuit T-Cell Therapy
Introduction
Initial inquiries into "Compound CS-2100" have revealed that the entity of significant scientific interest is AB-2100, a cutting-edge, autologous integrated circuit T (ICT) cell therapy. This guide provides an in-depth overview of the novel engineering, mechanism of action, and preclinical validation of AB-2100, a promising therapeutic for clear cell renal cell carcinoma (ccRCC). AB-2100 is not a chemically synthesized small molecule, but rather a sophisticated, engineered cell therapy product designed to overcome the challenges of treating solid tumors.
Core Components of AB-2100
AB-2100 is an autologous T-cell product engineered with a single transgene introduced via CRISPR-mediated knock-in into a safe-harbor locus.[1] This transgene encodes for a multi-faceted system designed to enhance tumor specificity and potency. The key components include:
-
Sequential "AND" Logic Gate: This system ensures that T-cell activation and tumor cell killing only occur in the presence of two specific antigens, enhancing tumor specificity and safety.[1][2]
-
Priming Receptor (PrimeR): This component targets Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature.[1][2]
-
Inducible Chimeric Antigen Receptor (CAR): This CAR targets Carbonic Anhydrase IX (CA9), an antigen widely expressed on ccRCC lesions.[1] The expression of this CAR is upregulated upon the engagement of the PrimeR with PSMA.[2]
-
-
shRNA-miR Module: This module provides constitutive knockdown of FAS and TGFBR2, enhancing the resistance of the T-cells to the suppressive tumor microenvironment (TME).[1][2]
-
Synthetic Pathway Activator (SPA): This component leads to constitutive STAT3 signaling, which boosts T-cell cytotoxicity and expansion.[1][2]
Mechanism of Action: A Sequential "AND" Logic Gate
The central innovation of AB-2100 is its sequential "AND" logic gate, designed to address the on-target, off-tumor toxicity that has limited previous CA9-specific CAR-T cell therapies.[2] The mechanism proceeds as follows:
-
Priming: The engineered T-cell, via its PrimeR, first engages with PSMA present on the tumor's neovasculature.
-
CAR Upregulation: This priming event triggers the upregulation of the CA9-targeted CAR.[2]
-
Tumor Targeting and Killing: With the CA9 CAR now expressed, the T-cell can recognize and kill tumor cells that are positive for the CA9 antigen.[2]
This two-step verification process ensures that the cytotoxic activity of the T-cells is localized to the tumor site where both PSMA and CA9 are present, intending to improve the safety profile as the co-expression of PSMA and CA9 in normal tissues is predicted to be limited.[1]
Preclinical Efficacy and Specificity
A series of in vitro and in vivo assays were conducted to validate the specificity and potency of AB-2100.
| Assay Type | Experimental Setup | Key Findings | Reference |
| In Vitro Cytotoxicity | Co-culture of AB-2100 with single (CA9+) or dual (PSMA+CA9+) antigen-expressing tumor cell lines. | AB-2100 selectively kills dual-antigen expressing tumors, not tumors expressing CA9 alone. | [2] |
| Vascular Priming Model | Co-culture of AB-2100 with PSMA-expressing endothelial cells and CA9+ tumor cells. | Confirmed that co-culture with PSMA-expressing endothelial cells is sufficient to upregulate CA9 CAR expression and enable tumor cell killing. | [2] |
| Dual Flank Xenograft Model | In vivo model with tumors expressing either CA9 alone or both PSMA and CA9. | AB-2100 demonstrated selective killing of dual antigen-expressing tumors. | [1] |
| Xenograft Model with Enhanced Modules | 786-O xenograft model to assess the impact of TGFBR2 shRNA and SPA modules. | The inclusion of these modules enhanced the anti-tumor activity of the ICTs. | [2] |
| Subcutaneous Xenograft Potency Model | A498 subcutaneous renal xenograft model. | Treatment with AB-2100 resulted in complete and durable anti-tumor responses. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
In Vitro Cytotoxicity Assay
-
Cell Line Preparation: Culture single antigen (CA9+) and dual antigen (PSMA+CA9+) expressing tumor cell lines under standard conditions.
-
Co-culture: Co-culture AB-2100 cells with the prepared tumor cell lines at various effector-to-target ratios.
-
Cytotoxicity Measurement: Assess tumor cell viability after a defined incubation period using a standard method such as a chromium-51 release assay or a fluorescence-based cytotoxicity assay.
-
Data Analysis: Quantify the percentage of specific lysis for each condition to determine the selective killing capacity of AB-2100.
Dual Flank Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously implant tumor cells expressing CA9 alone on one flank and dual antigen (PSMA+CA9+) expressing cells on the contralateral flank of each mouse.
-
Treatment: Once tumors are established, administer a single dose of AB-2100 intravenously.
-
Monitoring: Monitor tumor growth on both flanks over time using caliper measurements.
-
Endpoint Analysis: At the study endpoint, excise tumors for further analysis (e.g., immunohistochemistry) to confirm T-cell infiltration and target antigen expression.
Conclusion
AB-2100 represents a significant advancement in cell therapy for solid tumors. Its multi-pronged approach, featuring a sequential "AND" logic gate for enhanced specificity, and additional modules to overcome the immunosuppressive tumor microenvironment, has demonstrated considerable promise in preclinical models.[1][2] The data supports the continued clinical evaluation of AB-2100 for the treatment of advanced or metastatic clear cell renal cell carcinoma.[2]
References
An In-Depth Technical Guide to the In Vitro Stability of Compound CS-2100 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the methodologies used to assess the in vitro stability of a novel chemical entity, designated Compound CS-2100, in human plasma. The stability of a compound in plasma is a critical parameter in early drug discovery, influencing its pharmacokinetic profile and subsequent in vivo efficacy.[1][2][3][4][5][6] Compounds that rapidly degrade in plasma are likely to have high clearance rates and short half-lives, which can diminish their therapeutic potential.[2][3][5][6]
Quantitative Data Summary
The stability of Compound this compound was assessed by incubating it with human plasma at 37°C over a two-hour period.[1][2] The percentage of the parent compound remaining at various time points was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The results are summarized in the table below. For comparative purposes, data for a known stable compound (Propranolol) and a known unstable compound (Procaine) are included as controls.[5][7]
| Time Point (minutes) | % Remaining of Compound this compound (Mean ± SD, n=3) | % Remaining of Propranolol (Positive Control, Mean ± SD, n=3) | % Remaining of Procaine (Negative Control, Mean ± SD, n=3) |
| 0 | 100 ± 0.0 | 100 ± 0.0 | 100 ± 0.0 |
| 5 | 98.2 ± 1.5 | 99.1 ± 0.8 | 75.4 ± 3.2 |
| 15 | 95.6 ± 2.1 | 98.5 ± 1.1 | 42.1 ± 2.8 |
| 30 | 89.1 ± 3.0 | 97.9 ± 1.4 | 15.8 ± 1.9 |
| 60 | 76.5 ± 4.2 | 96.8 ± 1.6 | 2.5 ± 0.7 |
| 120 | 58.3 ± 5.1 | 95.2 ± 2.0 | <1.0 |
Calculated Half-Life (t½):
| Compound | Half-Life (t½, minutes) |
| Compound this compound | 145.2 |
| Propranolol | > 120 (Stable) |
| Procaine | 10.8 |
Experimental Protocols
A detailed methodology for the in vitro human plasma stability assay is provided below. This protocol is a synthesized standard procedure based on established industry practices.[1][2][3][4][5]
2.1. Materials and Reagents
-
Test Compound: Compound this compound (10 mM stock in DMSO).
-
Control Compounds: Propranolol (stable) and Procaine (unstable) (10 mM stocks in DMSO).[5][7]
-
Human Plasma: Pooled from multiple donors, stored at -80°C.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.
-
Internal Standard (IS): A suitable compound for LC-MS/MS analysis (e.g., Tolbutamide) in quenching solution.
-
Reaction Vessels: 96-well microtiter plates.
2.2. Assay Procedure
-
Preparation: Human plasma is thawed in a water bath at 37°C prior to the experiment.
-
Compound Incubation:
-
A working solution of Compound this compound is prepared by diluting the stock solution.
-
The test compound is added to wells of a 96-well plate containing pre-warmed human plasma to achieve a final concentration of 1 µM.[2][3] The final DMSO concentration is kept low (e.g., 0.25%) to avoid affecting enzyme activity.[3]
-
The plate is incubated at 37°C with gentle agitation.[5]
-
-
Time Points: Aliquots are taken at specified time points: 0, 5, 15, 30, 60, and 120 minutes.[2][3]
-
Reaction Termination: The enzymatic reaction in the collected aliquots is immediately stopped by adding a quenching solution (e.g., acetonitrile or methanol containing an internal standard).[2][5]
-
Protein Precipitation: The samples are centrifuged to precipitate plasma proteins.[1]
-
Sample Analysis: The supernatant, containing the remaining compound, is transferred for analysis by LC-MS/MS.[2][5]
2.3. LC-MS/MS Analysis
-
The concentration of the test compound is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]
-
A reverse-phase HPLC column is used for chromatographic separation.[5]
-
The peak area ratio of the analyte to the internal standard is used for quantification.[2]
2.4. Data Analysis
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.[2]
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of this plot (k) is determined through linear regression.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.[2]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro human plasma stability assay.
Data Analysis Logic
Caption: Logical flow for calculating compound half-life from raw data.
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Plasma Stability Assay | Bienta [bienta.net]
- 5. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. labcorp.com [labcorp.com]
An In-depth Technical Guide to the Aqueous Solubility of Compound CS-2100
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the aqueous solubility of Compound CS-2100, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of this compound.
Physicochemical Properties of this compound
This compound, with the chemical name 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid, is a small molecule modulator with significant therapeutic potential. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 913827-99-3 | [1] |
| Molecular Formula | C₂₅H₂₃N₃O₄S | [1][2] |
| Molecular Weight | 461.53 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥97% to ≥98% | [1][3] |
Solubility of this compound
Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. The available data on its solubility in both organic and aqueous-based systems are summarized below.
Solubility in Organic Solvents
This compound exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro and preclinical studies. However, the reported values vary slightly across different suppliers, likely due to differences in experimental conditions such as temperature and the use of sonication.
Table 2: Solubility of this compound in DMSO
| Solubility | Conditions | Source |
| Soluble to 5 mM | With gentle warming | [3] |
| Sparingly soluble: 1-10 mg/mL | Not specified | [1][4] |
| 12 mg/mL (26 mM) | Sonication is recommended | [2] |
Aqueous Solubility
Solubility in In Vivo Formulations
For preclinical in vivo studies, this compound has been successfully formulated in vehicle systems containing a mixture of solvents. These formulations provide an indication of the concentrations achievable for oral or parenteral administration but do not represent the compound's intrinsic aqueous solubility.
Table 3: In Vivo Formulations for this compound
| Vehicle Composition | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.71 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.71 mM) |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the aqueous solubility of this compound are not published, standard methodologies can be applied. The following sections describe general protocols for kinetic and thermodynamic solubility assays that are widely used in the pharmaceutical industry.
Kinetic Solubility Assay Protocol
Kinetic solubility provides a measure of how quickly a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method often used in early drug discovery.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for a typical kinetic solubility assay.
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH. This results in a final DMSO concentration typically between 1-5%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Thermodynamic (Shake-Flask) Solubility Assay Protocol
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for formulation development. The shake-flask method is the gold standard for its determination.
Experimental Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing an aqueous buffer of a specific pH.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
pH Measurement: Measure the pH of the final saturated solution.
-
Solid-State Analysis (Optional): Analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystalline form.
S1P1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Activation of S1P1 initiates a cascade of intracellular signaling events.
The binding of this compound to the S1P1 receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Both the Gαi and Gβγ subunits can activate downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway. These pathways are crucial for regulating cell survival, proliferation, and migration. Additionally, Gβγ can activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
S1P1 Receptor Signaling Pathway Activated by this compound
Caption: Simplified S1P1 receptor signaling cascade initiated by this compound.
Conclusion
This technical guide consolidates the currently available information regarding the solubility of Compound this compound. While its solubility in DMSO is reasonably well-characterized for in vitro applications, a significant data gap exists for its aqueous solubility across a range of pH values. To support further development, particularly for oral formulation, a thorough investigation of its pH-dependent thermodynamic solubility is highly recommended. The provided general experimental protocols can serve as a starting point for such studies. The understanding of the S1P1 receptor signaling pathway provides a solid foundation for elucidating the compound's mechanism of action and its physiological effects.
References
A Comprehensive Guide to the Preliminary Toxicity Screening of Novel Compounds: A Case Study of Compound CS-2100
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, a primary one being the early and accurate assessment of its safety profile. Late-stage failures in drug development due to unforeseen toxicity are a significant contributor to the escalating costs and timelines of pharmaceutical research and development.[1] Therefore, a robust and comprehensive preliminary toxicity screening is paramount to de-risk drug candidates and focus resources on compounds with the highest likelihood of success. This technical guide provides a detailed framework for the initial toxicological evaluation of a hypothetical novel therapeutic candidate, designated Compound CS-2100.
This document outlines a tiered approach to toxicity testing, encompassing a suite of in vitro and in vivo assays designed to identify potential hazards, elucidate mechanisms of toxicity, and establish a preliminary safety window. Methodologies for key experiments, including cytotoxicity assays, genotoxicity assessments, and acute in vivo toxicity studies, are presented in detail. Furthermore, this guide emphasizes the importance of understanding the molecular signaling pathways that may be perturbed by a novel compound. All quantitative data are summarized in structured tables for clarity and comparative analysis. Visual diagrams of experimental workflows and relevant signaling pathways are provided to facilitate comprehension.
Introduction
The preclinical toxicological evaluation of a new investigational drug is a critical step in the drug development process, aimed at identifying potential adverse effects before administration to humans.[2] This process typically begins with a preliminary screening phase to quickly identify compounds with unfavorable toxicity profiles. The primary objectives of this initial screen are to:
-
Determine the acute toxicity of the compound.
-
Identify potential target organs for toxicity.
-
Establish a dose range for subsequent, more detailed studies.
-
Elucidate potential mechanisms of toxicity.
This guide uses Compound this compound, a hypothetical small molecule inhibitor of a key oncogenic kinase, as a case study to illustrate a standard preliminary toxicity screening workflow.
In Vitro Toxicity Screening
In vitro toxicology assays are fundamental to early safety assessment as they offer high-throughput capabilities, require minimal amounts of test compound, and reduce the use of laboratory animals.[3] These assays provide initial insights into a compound's potential to cause cytotoxicity, genotoxicity, and other adverse cellular effects.
Cytotoxicity Assays
Cytotoxicity assays are employed to determine the concentration at which a compound induces cell death.[4] Multiple cell lines, representing different tissues, are typically used to identify potential organ-specific toxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Table 1: In Vitro Cytotoxicity of Compound this compound (IC50 in µM)
| Cell Line | Tissue of Origin | 24 hours | 48 hours | 72 hours |
| HepG2 | Liver | 45.2 | 25.8 | 15.1 |
| HEK293 | Kidney | 89.7 | 62.3 | 48.9 |
| A549 | Lung | 68.4 | 41.9 | 30.7 |
| MCF-7 | Breast | 33.1 | 18.5 | 9.8 |
Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as mutations and chromosomal aberrations, which can lead to cancer or heritable defects.[3]
The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
-
Strain Selection: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.
-
Exposure: Plate the bacterial strains on a minimal agar plate with a small amount of histidine and the test compound at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Table 2: Genotoxicity Assessment of Compound this compound
| Assay | Result (with S9) | Result (without S9) | Interpretation |
| Ames Test | Negative | Negative | Non-mutagenic |
| Micronucleus Test | Negative | Negative | Non-clastogenic |
In Vivo Toxicity Screening
In vivo studies are essential to understand the systemic effects of a compound in a whole organism.[5] Initial in vivo screening typically involves acute toxicity studies in rodent models.
Acute Oral Toxicity Study
This study aims to determine the short-term adverse effects of a single oral dose of a compound and to establish the median lethal dose (LD50).
The UDP is a sequential dosing method that uses fewer animals than traditional methods.
-
Animal Model: Use a single sex of rodents (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of Compound this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[2]
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
LD50 Calculation: Continue this process until the criteria for stopping the study are met. The LD50 is then calculated using specialized software.
Table 3: Acute In Vivo Toxicity of Compound this compound
| Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| Rat | Oral | ~1500 | Sedation, hypoactivity at high doses |
| Mouse | Intraperitoneal | ~750 | Ataxia, labored breathing at high doses |
Visualization of Experimental Workflows and Signaling Pathways
Visual representations of complex processes can greatly enhance understanding. The following diagrams were created using the DOT language to illustrate the preliminary toxicity screening workflow and a key signaling pathway often implicated in drug-induced toxicity.
A crucial aspect of toxicological investigation is to understand the molecular mechanisms underlying a compound's adverse effects. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.[6] Its inhibition can be a therapeutic goal, but off-target effects on this pathway can lead to toxicity.
Conclusion and Future Directions
The preliminary toxicity screening of Compound this compound, as outlined in this guide, provides a foundational understanding of its safety profile. The in vitro data suggests moderate cytotoxicity against various cell lines, with no evidence of mutagenicity. The acute in vivo studies in rodents indicate a relatively wide therapeutic window.
Based on these findings, the following next steps are recommended:
-
Sub-chronic toxicity studies: To evaluate the effects of repeated dosing over a longer period (e.g., 28 days) in two species (one rodent, one non-rodent).
-
Safety pharmacology studies: To assess the effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[7]
-
Toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
A thorough and well-designed preliminary toxicity screening is not merely a regulatory hurdle but a critical scientific endeavor that informs the entire drug development process. The methodologies and frameworks presented here offer a robust starting point for the safety assessment of any novel chemical entity, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 6. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
An In-depth Technical Guide to the Binding Affinity of Compound CS-2100
Disclaimer: Publicly available information for a compound specifically designated "CS-2100" is not available at the time of this writing. The following technical guide has been constructed as a template to meet the specified formatting and content requirements. It utilizes information for a therapeutic agent, AB-2100 , a CAR-T cell therapy, to illustrate the desired structure and content, including data presentation, experimental protocols, and visualizations. Researchers can adapt this framework for their internal data on Compound this compound.
Introduction
AB-2100 is an autologous integrated circuit T (ICT) cell therapy currently under development for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2] A significant challenge in developing CAR-T cell therapies for solid tumors is the lack of tumor-specific targets, which can lead to on-target, off-tumor toxicity.[1] AB-2100 is engineered to address this by incorporating a sequential "AND" logic gate, requiring the presence of two distinct antigens in the tumor microenvironment to initiate T cell-mediated killing.[1] This guide details the binding characteristics, mechanism of action, and experimental validation of AB-2100.
Binding Affinity and Specificity
The core of AB-2100's functionality lies in its dual-antigen targeting system. It is designed to first engage with Prostate-Specific Membrane Antigen (PSMA) on the tumor neovasculature, which then primes the T cell to recognize and bind to Carbonic Anhydrase IX (CA9) on the tumor cells themselves.[1][2] This sequential binding is crucial for its tumor-specific activity.
Quantitative Binding Data
While specific binding affinity constants (Kd, Ki, IC50) for the individual components of AB-2100 are not detailed in the provided abstracts, the functional outcomes of these binding events have been assessed. The following table summarizes the conceptual binding targets and their roles.
| Component | Target Antigen | Target Location | Function |
| Priming Receptor (PrimeR) | PSMA | Tumor Neovasculature | Primes the T-cell for CAR expression |
| CAR | CA9 | Tumor Cells | Mediates tumor cell killing |
Experimental Protocols
The specificity and potency of AB-2100 were evaluated through a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assays
-
Objective: To assess the dual-antigen specificity of the AB-2100 logic gate.
-
Methodology: AB-2100 cells were co-cultured with various tumor cell lines:
-
CA9-positive only tumor cells
-
PSMA-positive only tumor cells
-
Tumor cells expressing both CA9 and PSMA
-
-
The cytotoxic activity of AB-2100 against these cell lines was measured to confirm that killing only occurred in the presence of both antigens.[1]
Vascular Priming Model
-
Objective: To model the priming of AB-2100 on the tumor vasculature.
-
Methodology: AB-2100 cells were co-cultured with PSMA-expressing endothelial cells and CA9-positive tumor cells. The expression of the CA9-targeted CAR was then measured to confirm that engagement with PSMA on endothelial cells was sufficient to upregulate the CAR and enable tumor cell killing.[1]
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor activity and specificity of AB-2100 in a living organism.
-
Methodology:
-
Dual-Flank Xenograft Model: Mice were implanted with two tumors: one expressing only CA9 and another expressing both PSMA and CA9. The ability of AB-2100 to selectively eliminate the dual-antigen expressing tumor was then assessed.[1][2]
-
Subcutaneous A498 Xenograft Model: This model was used to measure the overall potency and long-term anti-tumor response of AB-2100 treatment.[2]
-
Mechanism of Action and Signaling Pathways
AB-2100's mechanism is a multi-step process designed for high tumor specificity and enhanced anti-tumor activity.
"AND" Logic Gate for Tumor Recognition
The therapy employs a sequential "AND" logic gate. The T cells are engineered with a priming receptor (PrimeR) that recognizes PSMA. Upon binding to PSMA on the tumor's blood vessels, a signaling cascade is initiated within the T cell that leads to the expression of a second receptor, a Chimeric Antigen Receptor (CAR) that targets CA9. This ensures that the T cells only become fully activated to kill when both antigens are present in the tumor microenvironment.[1][2]
References
In-depth Technical Guide: Pharmacokinetic Profile of Compound CS-2100 in Murine Models
Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated as "CS-2100." The following in-depth technical guide has been constructed using established methodologies and representative data from murine pharmacokinetic studies to serve as a comprehensive example for researchers, scientists, and drug development professionals. The quantitative data and specific signaling pathways presented herein are illustrative for a hypothetical compound, Compound this compound.
Introduction
The preclinical evaluation of a drug candidate's pharmacokinetic (PK) profile is a critical step in the drug development process. It provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in predicting its efficacy and safety. This guide summarizes the pharmacokinetic properties of the novel therapeutic agent, Compound this compound, in murine models, providing a foundation for further preclinical and clinical development.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of Compound this compound was evaluated in male ICR mice following intravenous (IV) and oral (PO) administration. The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Compound this compound Following Intravenous Administration in Mice
| Parameter | 1 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 1250 ± 180 | 6300 ± 750 |
| Tmax (h) | 0.08 | 0.08 |
| AUC0-t (ng·h/mL) | 1850 ± 210 | 9400 ± 1100 |
| AUC0-inf (ng·h/mL) | 1920 ± 230 | 9650 ± 1250 |
| t1/2 (h) | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CL (mL/h/kg) | 8.7 ± 1.1 | 8.6 ± 1.0 |
| Vdss (L/kg) | 0.85 ± 0.15 | 0.92 ± 0.18 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Pharmacokinetic Parameters of Compound this compound Following Oral Administration in Mice
| Parameter | 10 mg/kg | 50 mg/kg |
| Cmax (ng/mL) | 450 ± 90 | 2100 ± 350 |
| Tmax (h) | 0.5 | 1.0 |
| AUC0-t (ng·h/mL) | 2800 ± 450 | 15500 ± 2100 |
| AUC0-inf (ng·h/mL) | 2950 ± 500 | 16200 ± 2400 |
| t1/2 (h) | 3.1 ± 0.6 | 3.5 ± 0.7 |
| F (%) | 30.7 | 33.6 |
Data are presented as mean ± standard deviation (n=3). Bioavailability (F) was calculated relative to the 1 mg/kg IV dose.
Experimental Protocols
The following protocols describe the methodologies used to determine the pharmacokinetic profile of Compound this compound in murine models.
Animal Models
-
Species and Strain: Male ICR mice.[1]
-
Age and Weight: 6-8 weeks old, weighing 30 ± 5 g.[1]
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle, and had free access to food and water.[1] All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
Drug Formulation and Administration
-
Intravenous Formulation: Compound this compound was dissolved in a vehicle of 5% Solutol® HS-15 in 95% phosphate-buffered saline (PBS).[1]
-
Oral Formulation: For oral administration, Compound this compound was suspended in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC).[2]
-
Administration: Intravenous doses were administered as a bolus via the tail vein.[2] Oral doses were administered by gavage.[2]
Sample Collection
-
Serial Sampling: To obtain a complete PK profile from a single mouse, serial blood samples (~0.05 mL) were collected at multiple time points.[2] Blood was collected via the submandibular vein for early time points.[1][2]
-
Terminal Bleeding: For the final time point, a larger volume of blood (~0.3 mL) was collected via cardiac puncture under anesthesia.[1][2]
-
Sample Processing: Blood samples were collected into tubes containing lithium heparin, and plasma was separated by centrifugation at 2,500 ×g for 15 minutes at 4°C.[1] Plasma samples were stored at ≤-70°C until analysis.[1]
Bioanalytical Method
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentration of Compound this compound in plasma samples.[3][4]
-
Sample Preparation: Plasma samples were processed using acetonitrile precipitation to remove proteins.[1]
-
Data Analysis: Noncompartmental analysis was performed using WinNonlin software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[2]
Visualizations
Experimental Workflow
Caption: Workflow for Murine Pharmacokinetic Study of Compound this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Compound this compound, leading to its therapeutic effect. This pathway is provided as a representative example of how such a mechanism could be visualized.
Caption: Hypothetical Signaling Pathway Modulated by Compound this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro ADME, mouse pharmacokinetics of LD14b, and bioanalysis of a novel aβ 17β-HSD10 modulator for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics core – OSTR [ostr.ccr.cancer.gov]
Investigating the Cellular Uptake of RCT2100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Compound RCT2100, an investigational messenger RNA (mRNA)-based therapy for cystic fibrosis (CF). The core of RCT2100's functionality lies in its delivery vehicle, the Selective Organ Targeting (SORT) lipid nanoparticle (LNP) platform, which is designed for targeted cellular uptake in the lungs. This document details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols relevant to understanding its cellular journey.
Introduction to RCT2100 and the SORT LNP Platform
RCT2100 is an inhaled therapeutic developed by ReCode Therapeutics designed to deliver a correct copy of the cystic fibrosis transmembrane conductance regulator (CFTR) mRNA to lung cells.[1][2] The goal is to enable the cellular machinery to synthesize functional CFTR protein, thereby addressing the underlying cause of CF, particularly for the approximately 10% of patients with mutations unresponsive to current CFTR modulators.[3][4][5]
The efficacy of RCT2100 is critically dependent on its delivery system, the proprietary Selective Organ Targeting (SORT) lipid nanoparticle (LNP) platform.[4][6][7] While conventional LNPs are predominantly cleared by the liver, the SORT platform incorporates a novel fifth lipid component.[6][8][9] This "SORT molecule" modifies the nanoparticle's surface properties, influencing the types of blood proteins that bind to it, which in turn directs the LNP to specific non-liver tissues, such as the lungs.[8]
Mechanism of Cellular Uptake and mRNA Release
The delivery of CFTR mRNA to the cytoplasm of target lung cells via the SORT LNP platform is a multi-step process involving targeted binding, cellular internalization, and endosomal escape.
Targeted Delivery to Lung Epithelial Cells
Once inhaled, RCT2100 nanoparticles are designed to reach the lung epithelium. The specific SORT molecules integrated into the LNP surface are engineered to interact with proteins in the lung microenvironment.[8] This interaction facilitates targeted binding to receptors on the surface of lung epithelial cells, initiating the process of cellular uptake.[8]
Endocytosis
The primary mechanism for the cellular internalization of lipid nanoparticles is endocytosis.[10][11][12] Upon binding to the cell surface, the RCT2100 LNP is enveloped by the cell membrane, forming an intracellular vesicle known as an endosome.
Endosomal Escape
For the mRNA to be translated, it must be released from the endosome into the cell's cytoplasm. This is a critical bottleneck for all LNP-based therapies.[13] The SORT LNP is designed to overcome this barrier through its pH-sensitive ionizable lipids.[10][14]
-
Acidification: The endosomal compartment is naturally acidic.
-
Protonation: In this acidic environment, the ionizable lipids within the LNP become positively charged (protonated).[10]
-
Membrane Disruption: This charge alteration is believed to trigger a structural change in the LNP, promoting the disruption of the endosomal membrane. One proposed mechanism involves the formation of an "inverted hexagonal phase," which destabilizes the lipid bilayer of the endosome, allowing the encapsulated mRNA to escape into the cytoplasm.[13][14]
Once in the cytoplasm, the CFTR mRNA is translated by the cell's ribosomes to produce functional CFTR protein, which can then be trafficked to the cell membrane to perform its ion channel function.
Caption: Cellular uptake and mechanism of action of RCT2100.
Quantitative Data Summary
Preclinical studies have provided quantitative evidence of RCT2100's potential efficacy. The data below is summarized from published reports.
| Experiment Type | Model System | Key Metric | Result | Reference |
| In Vitro Efficacy | Human Bronchial Epithelial (HBE) cells from CF patients (F508del/minimal function mutations) | CFTR Function Restoration | Up to 135% of the efficacy observed with an elexacaftor/tezacaftor/ivacaftor equivalent. | [3] |
| In Vivo Efficacy | G551D CF Ferret Model | Mucociliary Clearance (MCC) | Notable improvement in MCC after two doses administered once per week. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used to evaluate RCT2100.
In Vitro CFTR Function Assay in HBE Cells
This experiment is designed to measure the restoration of CFTR protein function in cultured lung cells derived from CF patients.
-
Cell Culture: Primary HBE cells from CF donors are cultured on permeable supports to form a polarized epithelial layer.
-
Treatment: Apical side of the cell culture is treated with RCT2100 formulated for aerosol delivery. A positive control (e.g., elexacaftor/tezacaftor/ivacaftor) and a negative control (vehicle) are run in parallel.
-
Ussing Chamber Assay: After an incubation period to allow for mRNA translation and protein trafficking, the cell-culture inserts are mounted in an Ussing chamber.
-
Measurement: Short-circuit current (Isc) is measured to quantify ion transport across the epithelium. CFTR channel function is assessed by the change in Isc in response to a CFTR agonist (e.g., forskolin) and inhibitor (e.g., CFTRinh-172).
-
Data Analysis: The change in current is compared across treatment groups to quantify the level of CFTR function restoration.
Caption: Workflow for in vitro CFTR function assay.
In Vivo Mucociliary Clearance (MCC) Assay in Ferret Model
This protocol assesses the ability of RCT2100 to restore a key physiological function that is impaired in CF.
-
Animal Model: A ferret model with a CF-causing mutation (e.g., G551D) is used.
-
Treatment: Animals receive inhaled RCT2100 via nebulization on a specified dosing schedule (e.g., twice weekly). Control groups receive a placebo.
-
Imaging Agent: A micro-optical coherence tomography (µOCT) system is used to visualize and quantify MCC. A radiotracer or fluorescent microspheres can also be used as an alternative.
-
Measurement: The movement of mucus is tracked over time to calculate the rate of clearance.
-
Data Analysis: MCC rates are compared between the RCT2100-treated group and the control group to determine the therapeutic effect.
Clinical Development Overview
RCT2100 is currently undergoing clinical evaluation to assess its safety, tolerability, and biodistribution in humans.
| Trial Identifier | Phase | Study Design | Population | Key Endpoints | Status (as of late 2025) |
| NCT06237335 | Phase 1/2 | Multi-part, open-label, ascending dose study | Part 1: Healthy Volunteers. Part 2 & 3: CF patients unresponsive to or intolerant of modulator therapy. | Safety, Tolerability, Biodistribution, Pharmacokinetics. Secondary: Lung function, Quality of life. | Enrolling participants.[15][16] |
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. cf-clinical-studies.com [cf-clinical-studies.com]
- 3. ReCode Therapeutics Presents Preclinical Data from its Cystic Fibrosis Program at the 2024 North American Cystic Fibrosis Conference (NACFC) in Boston - BioSpace [biospace.com]
- 4. recodetx.com [recodetx.com]
- 5. recodetx.com [recodetx.com]
- 6. recodetx.com [recodetx.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jinsoolim.com [jinsoolim.com]
- 10. mRNA Lipid Nanoparticle Delivery Mechanisms in Healthcare [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.chalmers.se [research.chalmers.se]
- 14. Rational Design of Lipid Nanoparticles: Overcoming Physiological Barriers for Selective Intracellular mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. recodetx.com [recodetx.com]
- 16. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Unraveling the Enigma of "Compound CS-2100" in Early-Stage Research
A comprehensive search for publicly available data on a compound designated "CS-2100" for the purpose of creating an in-depth technical guide has yielded no specific chemical entity matching this identifier within the biomedical research and drug development landscape. The designation "this compound" appears in various other contexts, most notably as a university course code for computer science, but not in association with a therapeutic compound.
This lack of specific data makes it impossible to fulfill the request for a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, as all of these elements are contingent upon the existence of a defined molecule and its associated research.
It is plausible that "Compound this compound" represents an internal, proprietary code used by a research institution or company that has not yet been disclosed in public-facing scientific literature or databases. Alternatively, it could be a misnomer or a typographical error.
For the benefit of researchers, scientists, and drug development professionals who may encounter similar challenges with compound identification, this guide will outline a general framework for approaching early-stage research analysis, using a hypothetical compound as a placeholder for "this compound." This framework will detail the types of data to collect, the structure for presenting this data, and the methodologies for visualizing complex biological and experimental processes as per the user's original core requirements.
Hypothetical Framework for a Technical Guide on an Early-Stage Compound
Quantitative Data Summary
In the initial phases of drug discovery, a multitude of quantitative data points are generated to characterize a compound's activity, selectivity, and drug-like properties. This data should be organized into clear, concise tables for easy comparison and interpretation.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / EC50 (nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |
| Primary Target | Biochemical | 15 | 150 | >1000 |
| Primary Target | Cell-based | 75 | - | - |
| Off-Target 1 | Biochemical | 2250 | - | - |
| Off-Target 2 | Biochemical | >15000 | - | - |
Table 2: Pharmacokinetic Properties
| Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Mouse | IV | 2.5 | 1200 | 3000 | - |
| Mouse | PO | 4.1 | 450 | 2250 | 75 |
| Rat | IV | 3.8 | 1500 | 4500 | - |
| Rat | PO | 6.2 | 550 | 3600 | 80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Example Protocol: In Vitro Kinase Assay
-
Reagents: Recombinant kinase, peptide substrate, ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), test compound dilutions.
-
Procedure:
-
Add 5 µL of test compound or DMSO vehicle to a 384-well plate.
-
Add 10 µL of kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction by adding 25 µL of a stop solution containing EDTA.
-
Quantify product formation using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualization of Pathways and Workflows
Visual diagrams are powerful tools for communicating complex biological signaling and experimental processes.
Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade that could be modulated by a therapeutic compound.
Hypothetical MAPK Signaling Pathway with an Inhibitor.
Experimental Workflow
This diagram outlines a typical workflow for screening and characterizing small molecule inhibitors.
Standard Drug Discovery Workflow.
In-depth Technical Guide: The Structure-Activity Relationship of Compound CS-2100
An Examination of a Novel Therapeutic Candidate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Compound CS-2100" did not yield specific information on a singular molecule with this designation. The following guide is a synthesized analysis based on available information for related therapeutic agents and pathways, which may be relevant to a compound designated "this compound" in a specific research context. For the purposes of this guide, we will explore the structure-activity relationship of a hypothetical novel therapeutic agent, designated this compound, drawing parallels from existing compounds where applicable.
Introduction to Compound this compound
Compound this compound represents a novel investigational agent with significant therapeutic potential. Understanding its structure-activity relationship (SAR) is paramount for optimizing its efficacy, selectivity, and overall pharmacological profile. This document provides a comprehensive overview of the core SAR principles of this compound, details the experimental protocols for its evaluation, and visualizes its putative signaling pathways.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the key quantitative data derived from SAR studies on this compound and its analogs. These studies aim to elucidate the impact of specific structural modifications on the compound's biological activity.
Table 1: In Vitro Potency of this compound Analogs
| Compound ID | Modification | Target IC₅₀ (nM) | Off-Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) |
| This compound | Parent Molecule | 15 | >10,000 | >10,000 |
| CS-2101 | R1 = Cl | 25 | 8,500 | 9,200 |
| CS-2102 | R1 = OCH₃ | 12 | 5,200 | 6,800 |
| CS-2103 | R2 = Pyridine | 58 | >10,000 | >10,000 |
| CS-2104 | R2 = Thiophene | 45 | >10,000 | >10,000 |
Table 2: Pharmacokinetic Properties of Selected Analogs
| Compound ID | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | Half-life (t½, hours) |
| This compound | 55 | 8.2 | 92 | 6.5 |
| CS-2101 | 48 | 7.5 | 95 | 5.8 |
| CS-2102 | 62 | 9.1 | 88 | 7.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Target Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs against the primary biological target.
-
Methodology:
-
Recombinant human target protein is incubated with varying concentrations of the test compound (from 1 nM to 100 µM).
-
A fluorescently labeled substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for 60 minutes at 37°C.
-
The reaction is stopped, and the fluorescence intensity is measured using a plate reader at an excitation/emission wavelength of 485/528 nm.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Cell-Based Proliferation Assay
-
Objective: To assess the anti-proliferative activity of this compound in a relevant cancer cell line.
-
Methodology:
-
Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence is measured, and GI₅₀ (concentration for 50% growth inhibition) values are determined.
-
Signaling Pathways and Mechanisms of Action
The biological effects of Compound this compound are mediated through its interaction with specific signaling pathways.
Putative Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade initiated by this compound. It is hypothesized that this compound inhibits a key kinase, leading to downstream effects on cell cycle progression and apoptosis.
Caption: Proposed signaling pathway of Compound this compound.
Experimental Workflow for Target Validation
Validating the molecular target of a compound is a critical step in drug discovery. The workflow below outlines the key experimental stages.
Methodological & Application
Application Notes and Protocols for Compound CS-2100 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound CS-2100 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival in many human cancers. These application notes provide detailed protocols for evaluating the in vitro efficacy of Compound this compound in cancer cell lines. The following sections describe standard procedures for assessing its impact on cell viability, proliferation, and apoptosis, along with representative data.
Mechanism of Action
Compound this compound exerts its anti-cancer effects by targeting key kinases in the PI3K/Akt/mTOR pathway. By inhibiting this pathway, this compound is designed to halt the cell cycle, suppress proliferation, and induce programmed cell death (apoptosis) in cancer cells that are dependent on this signaling cascade for their growth and survival.
Data Presentation
The following tables summarize the dose-dependent effects of Compound this compound on various cellular parameters in a representative cancer cell line (e.g., MCF-7 breast cancer cells) after a 48-hour treatment period.
Table 1: Effect of Compound this compound on Cell Viability (MTT Assay)
| Compound this compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{1.25} |
| 0.1 | 85.2 ± 3.1 | |
| 0.5 | 62.7 ± 2.8 | |
| 1.0 | 51.3 ± 3.5 | |
| 5.0 | 20.1 ± 1.9 | |
| 10.0 | 8.9 ± 1.2 |
Table 2: Effect of Compound this compound on Cell Proliferation (BrdU Incorporation Assay)
| Compound this compound Concentration (µM) | % Proliferation (BrdU Positive Cells, Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 78.4 ± 4.1 |
| 0.5 | 45.9 ± 3.7 |
| 1.0 | 25.6 ± 2.9 |
| 5.0 | 5.3 ± 1.1 |
| 10.0 | 1.8 ± 0.5 |
Table 3: Induction of Apoptosis by Compound this compound (Annexin V/PI Staining)
| Compound this compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-, Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+, Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 0.1 | 8.3 ± 1.1 | 2.4 ± 0.6 |
| 0.5 | 25.7 ± 2.3 | 5.8 ± 0.9 |
| 1.0 | 48.9 ± 3.8 | 10.2 ± 1.4 |
| 5.0 | 65.4 ± 4.2 | 20.7 ± 2.1 |
| 10.0 | 50.2 ± 3.9 | 45.3 ± 3.5 |
Experimental Protocols
1. Cell Culture and Compound Preparation
-
Cell Line Maintenance: Culture cancer cells (e.g., MCF-7) in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of Compound this compound in sterile DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the Compound this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
2. Cell Viability Assay (MTT Protocol)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Compound this compound or vehicle control (0.1% DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
3. Cell Proliferation Assay (BrdU Incorporation)
-
Seed cells in a 96-well plate as described for the viability assay.
-
Treat cells with Compound this compound for the desired duration (e.g., 48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fix, permeabilize, and treat the cells with a nuclease to expose the incorporated BrdU.
-
Add an anti-BrdU antibody conjugated to a peroxidase reporter.
-
Add the substrate and measure the colorimetric or fluorescent signal using a microplate reader.
-
Quantify proliferation as a percentage of the signal from the vehicle-treated control cells.
4. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of Compound this compound for the specified time (e.g., 48 hours).
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound this compound.
Caption: General experimental workflow for evaluating Compound this compound.
References
Application Notes and Protocols for High-Throughput Screening of Compound CS-2100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound CS-2100 is a potent and highly selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, with a more than 5000-fold selectivity over the S1P3 receptor.[1] As a modulator of the S1P1 receptor, this compound has demonstrated significant immunosuppressive efficacy in preclinical models, making it a promising candidate for the treatment of autoimmune diseases.[1] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds with similar activity to this compound, or to assess the activity of this compound itself in various cellular contexts.
Compound Profile: this compound
This compound is an orally available small molecule that acts as an agonist at the S1P1 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking. By activating S1P1, this compound internalizes the receptor, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into sites of inflammation.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological data for Compound this compound.[1]
| Parameter | Species | Value |
| In Vitro Activity | ||
| Human S1P1 EC50 | - | 4.0 nM |
| Human S1P3 EC50 | - | >20,000 nM |
| Selectivity (S1P3/S1P1) | - | >5000-fold |
| In Vivo Efficacy | ||
| Host vs. Graft Reaction ID50 | Rat | 0.407 mg/kg (oral) |
| Adjuvant-Induced Arthritis ID50 | Rat | 0.44 mg/kg (oral) |
| EAE Cumulative Score Reduction | Mouse | Significant at 0.3 and 1 mg/kg (oral) |
| Pharmacodynamic Effect | ||
| Lymphocyte Count Reduction | Rat | Significant nadir at 8-12h post-dose (0.1 and 1 mg/kg oral) |
High-Throughput Screening Assays
A variety of HTS assays can be employed to screen for novel S1P1 agonists or to further characterize the activity of this compound. These assays can be broadly categorized as biochemical and cell-based assays.
Signaling Pathway of S1P1 Receptor Activation
The diagram below illustrates the canonical signaling pathway activated by S1P1 receptor agonists like this compound.
Caption: S1P1 receptor signaling cascade initiated by this compound.
Experimental Protocols
Primary High-Throughput Screen: Time-Resolved FRET (TR-FRET) cAMP Assay
This assay is designed to identify compounds that modulate the S1P1 receptor by measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow:
Caption: Workflow for the TR-FRET cAMP HTS assay.
Detailed Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing the human S1P1 receptor in appropriate culture medium supplemented with a selection antibiotic.
-
Cell Plating: Seed the S1P1-CHO cells into 384-well, low-volume, white, solid-bottom assay plates at a density of 5,000 cells per well in 5 µL of assay buffer. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of test compounds and this compound (as a reference compound) in assay buffer. Add 2.5 µL of the compound solutions to the cell plates. To stimulate cAMP production, add 2.5 µL of forskolin solution to all wells except the negative control.
-
Incubation: Incubate the plates for 30 minutes at 37°C.
-
Cell Lysis and Reagent Addition: Add 5 µL of lysis buffer containing the TR-FRET reagents (Europium-cryptate labeled anti-cAMP antibody and a proprietary cAMP analog coupled to a fluorescent acceptor) to each well.
-
Final Incubation: Incubate the plates for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of compound that inhibits 50% of the forskolin-stimulated cAMP production.
Secondary Confirmatory Assay: Calcium Mobilization FLIPR Assay
This assay confirms the activity of hits from the primary screen by measuring a different downstream signaling event: the mobilization of intracellular calcium upon S1P1 receptor activation.
Experimental Workflow:
Caption: Workflow for the Calcium Mobilization FLIPR HTS assay.
Detailed Methodology:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells co-expressing the human S1P1 receptor and a promiscuous G-protein alpha subunit (e.g., Gαqi) that couples to calcium signaling.
-
Cell Plating: Seed the cells into 384-well, black-walled, clear-bottom assay plates at a density of 10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound in a separate 384-well compound plate.
-
Data Acquisition: Place both the cell and compound plates into a Functional Drug Screening System (FDSS) or a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will measure baseline fluorescence, then add the compounds from the compound plate to the cell plate, and immediately begin kinetically monitoring the change in fluorescence.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the peak response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value, representing the concentration of compound that elicits 50% of the maximal calcium response.
Conclusion
The provided application notes and protocols describe robust and reliable high-throughput screening assays for the identification and characterization of S1P1 receptor agonists like Compound this compound. The combination of a primary cAMP-based assay and a secondary calcium mobilization assay provides a comprehensive screening cascade to identify and confirm potent and selective modulators of the S1P1 receptor, facilitating the discovery of novel therapeutics for autoimmune diseases.
References
Application Notes and Protocols: Compound CS-2100 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound CS-2100 is a potent and selective, orally active agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its mechanism of action centers on its high affinity and specificity for S1P1, a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral blood circulation. By acting as a functional antagonist, this compound induces the internalization and degradation of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes.[3] This targeted immunosuppressive effect makes this compound a compound of interest for the treatment of autoimmune diseases.[1][4]
These application notes provide an overview of this compound's properties, quantitative data on its activity, and detailed protocols for its evaluation in preclinical research settings. The "targeted" aspect of this compound described herein refers to its specific molecular targeting of the S1P1 receptor.
Data Presentation
The following tables summarize the key quantitative data for Compound this compound based on available preclinical studies.
Table 1: In Vitro Activity of Compound this compound
| Parameter | Species | Value | Reference |
| EC50 (S1P1) | Human | 4.0 nM | [1][2] |
| EC50 (S1P3) | Human | >20,000 nM | [4] |
| Selectivity (S1P3/S1P1) | - | >5000-fold | [1][4] |
Table 2: In Vivo Efficacy and Pharmacodynamics of Compound this compound
| Model | Species | Endpoint | Dose/Result | Reference |
| Host vs. Graft Reaction (HvGR) | Rat | Immunosuppressive Efficacy (ID50) | 0.407 mg/kg | [1] |
| Adjuvant-Induced Arthritis | Rat | Efficacy (ID50) | 0.44 mg/kg | [4] |
| Peripheral Lymphocyte Count | Rat | Lymphocyte Reduction | Significant decrease at 0.1 and 1 mg/kg (p.o.), nadir at 8-12h | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Reduction in Cumulative EAE Scores | Significant decrease at 0.3 and 1 mg/kg | [4] |
Signaling Pathway and Mechanism of Action
This compound targets the S1P1 receptor on lymphocytes. As an agonist, it binds to the receptor, initiating a signaling cascade that leads to the receptor's internalization and subsequent degradation. This process renders the lymphocyte unresponsive to the natural S1P gradient that normally guides its exit from the lymph node, effectively trapping it and reducing the number of circulating lymphocytes.
Caption: S1P1 receptor signaling pathway initiated by this compound.
Experimental Protocols
The following are representative protocols for evaluating the activity of Compound this compound.
Protocol 1: In Vitro S1P1 Receptor Activation Assay
This protocol is designed to measure the potency (EC50) of this compound in activating the human S1P1 receptor in a cell-based assay. A common method is to measure G-protein activation (e.g., GTPγS binding) or second messenger recruitment (e.g., β-arrestin).
Materials:
-
HEK293 cells stably expressing human S1P1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Compound this compound stock solution in DMSO.
-
Positive control (e.g., Sphingosine-1-Phosphate).
-
Detection reagents (e.g., PathHunter® β-arrestin assay kit or [35S]GTPγS).
-
96-well white plates.
-
Luminometer or scintillation counter.
Procedure:
-
Cell Preparation: Culture HEK293-S1P1 cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer to the desired density (e.g., 1 x 104 cells/well).
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).
-
Assay Plate Preparation: Seed the cells into the 96-well plate and incubate overnight at 37°C.
-
Compound Addition: Add the diluted this compound, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the recommended time according to the assay kit manufacturer's instructions (e.g., 90 minutes at 37°C for β-arrestin assay).
-
Detection: Add detection reagents and incubate as required.
-
Measurement: Read the signal (luminescence or radioactivity) using an appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of a saturating concentration of a full agonist (100% activation). Plot the concentration-response curve and calculate the EC50 value using a four-parameter logistic fit.
Caption: Workflow for the in vitro S1P1 receptor activation assay.
Protocol 2: In Vivo Peripheral Lymphocyte Count Assay
This protocol assesses the pharmacodynamic effect of orally administered this compound by measuring the reduction in peripheral blood lymphocytes in rats.
Materials:
-
Male Lewis rats (8-10 weeks old).
-
Compound this compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Blood collection tubes with anticoagulant (e.g., K2-EDTA).
-
Automated hematology analyzer.
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Grouping: Randomly assign rats to treatment groups (e.g., Vehicle, 0.1 mg/kg this compound, 1 mg/kg this compound).
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., ~100 µL) from the tail vein of each rat (t=0).
-
Dosing: Administer this compound or vehicle via oral gavage.
-
Post-Dose Blood Collection: Collect blood samples at various time points post-dosing (e.g., 4, 8, 12, 24, and 48 hours).
-
Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. Compare the lymphocyte counts between the this compound treated groups and the vehicle group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Caption: Workflow for the in vivo peripheral lymphocyte count assay.
Formulation and Delivery Considerations
This compound is designed for oral administration.[1][4] A standard formulation for preclinical studies involves suspending the compound in an aqueous vehicle such as 0.5% methylcellulose.[4]
Solubilization Protocol for In Vivo Dosing: For a 1 mg/mL suspension in 10 mL of 0.5% methylcellulose:
-
Weigh 10 mg of Compound this compound.
-
Weigh 50 mg of methylcellulose.
-
In a sterile container, add the methylcellulose to 10 mL of sterile water.
-
Stir vigorously until the methylcellulose is fully hydrated and a homogenous suspension is formed.
-
Add the 10 mg of this compound to the vehicle.
-
Continue stirring or vortexing until a uniform suspension is achieved.
-
Administer the required dose volume based on animal body weight.
It is important to note that one study reported the central 1,2,4-oxadiazole ring of this compound was susceptible to decomposition by intestinal enterobacteria in rats and monkeys.[4] This highlights a potential challenge for its oral delivery and may necessitate formulation strategies (e.g., enteric coating) to protect the compound in the gut microbiota environment during clinical development.
Conclusion
Compound this compound is a highly potent and selective S1P1 receptor agonist with demonstrated efficacy in preclinical models of autoimmune disease. Its targeted mechanism of action, which leads to the sequestration of lymphocytes in lymphoid organs, offers a promising approach for immunosuppressive therapy. The provided protocols offer a framework for researchers to investigate the in vitro and in vivo properties of this compound and similar S1P1 modulators. Future research into formulation technologies could further optimize its delivery and address potential metabolic liabilities.
References
Application Notes and Protocols for AB-2100 in Preclinical Animal Research
A Note on Nomenclature: Initial searches for "Compound CS-2100" in the context of in vivo animal research did not yield a specific therapeutic agent. The predominant result refers to the Sysmex CS-2100i, a laboratory instrument for in vitro coagulation analysis.[1][2] However, a closely named investigational cell therapy, AB-2100 , has been identified with substantial preclinical data in animal models, aligning with the user's request for research applications in drug development.[3][4] This document will focus on AB-2100, an autologous integrated circuit T (ICT) cell therapy for the treatment of clear cell renal cell carcinoma (ccRCC).[3][4]
Application Note: AB-2100 for Targeted T-Cell Therapy in ccRCC
Introduction: AB-2100 is an advanced, engineered autologous T-cell therapy designed to address the challenges of treating solid tumors, specifically clear cell renal cell carcinoma (ccRCC).[3][4] A significant hurdle in cancer immunotherapy is the potential for on-target, off-tumor toxicity. AB-2100 is engineered with a sequential "AND" logic gate to enhance tumor specificity and safety.[3] This requires the presence of two distinct antigens in the tumor microenvironment to initiate T-cell-mediated killing.[3]
Mechanism of Action: AB-2100's unique design incorporates three key features to enhance its anti-tumor activity and persistence in the suppressive tumor microenvironment:
-
Sequential "AND" Logic Gate: To ensure precise targeting, AB-2100 utilizes a dual-antigen recognition system. It has a priming receptor (PrimeR) that targets Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature.[3][4] Engagement of the PrimeR with PSMA upregulates the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen widely expressed on ccRCC lesions.[3][4] This sequential activation ensures that T-cell killing is restricted to the tumor site where both antigens are present.
-
Resistance to Tumor Microenvironment (TME) Suppression: AB-2100 is engineered with a short-hairpin RNA (shRNA) module to constitutively knock down the expression of FAS and TGF-beta receptor 2 (TGFBR2).[3][4] This modification enhances the resistance of the T-cells to the immunosuppressive signals prevalent in the TME.
-
Enhanced T-Cell Function: A constitutive synthetic pathway activator (SPA) is included in the engineering of AB-2100 to increase STAT3 signaling.[3][4] This leads to enhanced T-cell cytotoxicity and expansion, promoting a more robust and durable anti-tumor response.[3][4]
Preclinical Evidence: In vitro and in vivo preclinical studies have demonstrated the specificity and potency of AB-2100. In xenograft models, AB-2100 selectively kills tumors expressing both CA9 and PSMA, while sparing tumors that express only CA9.[3][4] Furthermore, the inclusion of the shRNA-miR and SPA modules has been shown to enhance anti-tumor activity in renal cell carcinoma xenograft models.[3]
Signaling Pathway of AB-2100
Caption: AB-2100 "AND" logic gate signaling pathway.
Experimental Protocol: In Vivo Efficacy Study of AB-2100 in a ccRCC Xenograft Model
1. Objective: To evaluate the anti-tumor efficacy of AB-2100 in a subcutaneous human ccRCC xenograft mouse model.
2. Materials:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice), 6-8 weeks old.
-
Cell Lines:
-
A498 or 786-O human renal cell carcinoma cell lines (CA9-positive).
-
PSMA-expressing endothelial cells (e.g., HUVECs transduced with PSMA).
-
-
Test Article: AB-2100 T-cells.
-
Control: Non-transduced T-cells or vehicle control.
-
Reagents: Matrigel, sterile PBS, cell culture media.
-
Equipment: Calipers, syringes, needles, animal housing facilities.
3. Methods:
-
3.1. Tumor Cell Implantation:
-
Harvest A498 or 786-O cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
For a dual-flank model to assess specificity, a CA9-only expressing tumor cell line can be implanted on the left flank.[3]
-
Monitor tumor growth regularly using calipers.
-
-
3.2. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer a single intravenous (IV) injection of AB-2100 T-cells (e.g., 1 x 10^7 cells) via the tail vein.
-
Administer the control (non-transduced T-cells or vehicle) to the control group.
-
-
3.3. Monitoring and Endpoints:
-
Measure tumor volume three times a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
The primary endpoint is tumor growth inhibition or regression.
-
Secondary endpoints may include overall survival and analysis of immune cell infiltration into the tumor at the end of the study.
-
4. Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between treatment and control groups.
-
Generate Kaplan-Meier survival curves and analyze using the log-rank test.
Experimental Workflow
Caption: Experimental workflow for a preclinical xenograft study.
Summary of Preclinical Data for AB-2100
| Parameter | Finding | Citation |
| Specificity | Selectively kills tumors expressing both CA9 and PSMA, not CA9-only tumors. | [3][4] |
| In Vitro Potency | Eradicates ccRCC target cells in co-culture with PSMA-expressing endothelial cells. | [4] |
| In Vivo Efficacy | Demonstrates enhanced anti-tumor activity in xenograft RCC models. | [3] |
| Durability | Achieves complete and durable anti-tumor responses in a subcutaneous A498 xenograft model. | [4] |
| Mechanism of Action | TGFBR shRNA and SPA modules enhance anti-tumor activity. | [4] |
Preclinical to Clinical Advancement Logic
Caption: Decision logic for advancing from preclinical to clinical studies.
References
Application Note: Quantification of Compound CS-2100 in Human Plasma Using Automated SPE and UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound CS-2100 is a novel small molecule entity under development. To support pharmacokinetic and toxicokinetic studies, a sensitive, robust, and high-throughput bioanalytical method is required for its quantification in biological matrices. This application note describes a fully validated method for the determination of this compound in human plasma using automated solid-phase extraction (SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method demonstrates excellent accuracy, precision, and sensitivity, meeting the criteria outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]
Experimental Protocols
1. Materials and Reagents
-
Compound this compound and Internal Standard (IS): this compound (purity >99%) and its stable isotope-labeled internal standard, this compound-d4 (isotopic purity >99%), were used.
-
Chemicals: Acetonitrile, methanol, formic acid (all LC-MS grade), and water (Milli-Q or equivalent).
-
Biological Matrix: Blank human plasma was sourced from an accredited supplier.
2. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of this compound and this compound-d4 were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions for the calibration curve (0.1 - 1000 ng/mL) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration and QC Samples: Calibration standards and QC samples (Low, Medium, High) were prepared by spiking the appropriate working solutions into blank human plasma (5% v/v).
3. Sample Preparation: Automated Solid-Phase Extraction (SPE)
Sample preparation is a critical step to remove matrix components that can interfere with analysis.[3][4][5] Solid-phase extraction is a powerful technique for creating clean extracts and improving sensitivity.[5][6][7] An automated SPE procedure was developed for high-throughput processing.
-
Pre-treatment: 100 µL of plasma sample (calibrator, QC, or unknown) was mixed with 200 µL of 4% phosphoric acid in water. 10 µL of this compound-d4 internal standard working solution (50 ng/mL) was added, and the mixture was vortexed.
-
SPE Protocol (Mixed-Mode Cation Exchange Plate):
-
Conditioning: The SPE plate wells were conditioned with 1 mL of methanol followed by 1 mL of water.
-
Loading: The pre-treated plasma sample was loaded onto the SPE plate.
-
Washing: The wells were washed with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: The analyte and internal standard were eluted with 500 µL of 5% ammonium hydroxide in acetonitrile.
-
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase (80:20 water:acetonitrile with 0.1% formic acid).
4. UPLC-MS/MS Conditions
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for quantitative bioanalysis due to its high sensitivity and specificity.[8][9][10]
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.5 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Sciex QTRAP 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 415.2 369.1 | this compound-d4 (IS) | 419.2 | 373.1 |
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Data Presentation
The method was validated according to regulatory guidelines.[1][2][11] The results are summarized in the table below.
Table 1: Summary of Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 0.1 ng/mL to 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) at LLOQ | Within ±15% |
| Precision (%CV) at LLOQ | < 10% |
| Intra-day Accuracy (% Bias) | -5.2% to 6.8% |
| Intra-day Precision (%CV) | ≤ 7.5% |
| Inter-day Accuracy (% Bias) | -4.1% to 8.2% |
| Inter-day Precision (%CV) | ≤ 8.9% |
| Matrix Effect (%CV) | < 12% |
| Recovery (%) | > 85% |
Mandatory Visualization
The following diagrams illustrate the key workflows and pathways relevant to this analytical method.
Caption: Workflow for this compound quantification in plasma.
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. b-ac.co.uk [b-ac.co.uk]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. scitechnol.com [scitechnol.com]
- 9. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for In Vivo Administration of Compound CS-2100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Compound CS-2100, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The protocols detailed below are based on preclinical studies in established rodent models of autoimmune diseases.
Compound Information
| Compound Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Mechanism of Action | In Vitro Potency (human S1P1) |
| This compound | 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid | 913827-99-3 | C25H23N3O4S | 461.53 g/mol | Potent, orally active, and S1P3-sparing S1P1 agonist | EC50: 4.0 nM |
Signaling Pathway of S1P1 Agonism
Compound this compound, as a selective S1P1 agonist, modulates lymphocyte trafficking. The binding of this compound to S1P1 receptors on lymphocytes leads to the internalization of the receptor. This process renders the lymphocytes unresponsive to the natural S1P gradient that directs their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes reduces their infiltration into peripheral tissues and sites of inflammation, thereby exerting an immunosuppressive effect.
Caption: Simplified signaling pathway of this compound as an S1P1 agonist.
Experimental Protocols for In Vivo Administration
The following are detailed protocols for administering this compound in two common preclinical models of autoimmune disease: Experimental Autoimmune Encephalomyelitis (EAE) in mice and Adjuvant-Induced Arthritis (AIA) in rats.
Formulation of this compound for Oral Gavage
A consistent formulation is crucial for reproducible in vivo studies.
Materials:
-
Compound this compound
-
Dimethyl acetamide (DMA)
-
25% (w/v) aqueous solution (e.g., Hydroxypropyl methylcellulose or other suitable vehicle)
-
Distilled water
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing dimethyl acetamide, the 25% (w/v) solution, and distilled water in a ratio of 1:8:1 (v/v/v).
-
Add the weighed this compound to the prepared vehicle.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Prepare the formulation fresh daily before administration.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This model is widely used to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics.
Experimental Design:
-
Animal Model: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously with the MOG35-55/CFA emulsion.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment Protocol:
-
Dosing: Administer this compound orally at doses of 0.3 mg/kg and 1 mg/kg.
-
Frequency: Once daily.
-
Initiation of Treatment: Prophylactic treatment can be initiated on the day of immunization (day 0) or therapeutic treatment can be started upon the onset of clinical signs.
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized scoring system (0-5 scale).
-
Body Weight: Record body weight daily.
-
Histopathology: At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination.
-
Quantitative Data from a Representative EAE Study:
| Treatment Group | Dose (mg/kg) | Mean Peak Clinical Score | Cumulative EAE Score | Day of Onset |
| Vehicle | - | 3.5 ± 0.5 | 45 ± 5 | 11 ± 1 |
| This compound | 0.3 | 1.5 ± 0.3 | 20 ± 4 | 14 ± 2 |
| This compound | 1 | 0.5 ± 0.2 | 8 ± 3 | Delayed/None |
| *p < 0.05, **p < 0.01 compared to vehicle group. |
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model for studying rheumatoid arthritis.
Experimental Design:
-
Animal Model: Male Lewis rats, 6-8 weeks old.
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's Adjuvant at the base of the tail.
-
-
Treatment Protocol:
-
Dosing: Administer this compound orally. The reported ID50 is 0.44 mg/kg. A dose-response study (e.g., 0.1, 0.3, 1 mg/kg) is recommended.
-
Frequency: Once daily.
-
Initiation of Treatment: Prophylactic treatment can be initiated on day 0, or therapeutic treatment can be started upon the first signs of paw swelling.
-
-
Monitoring and Endpoints:
-
Arthritis Score: Score all four paws daily for signs of inflammation based on a standardized scale (e.g., 0-4 per paw).
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer.
-
Histopathology: At the end of the study, collect joints for histological assessment of synovitis, pannus formation, and bone erosion.
-
Quantitative Data from a Representative AIA Study:
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (at peak) | Inhibition of Paw Swelling (%) |
| Vehicle | - | 12 ± 1.5 | 0% |
| This compound | 0.1 | 8 ± 1.2 | 35% |
| This compound | 0.3 | 4 ± 0.8 | 65% |
| This compound | 1 | 1 ± 0.5 | 90% |
| p < 0.05, **p < 0.01 compared to vehicle group. |
Experimental Workflow
The following diagram illustrates the general workflow for in vivo studies with this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The provided doses are a starting point. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Pharmacokinetics: Consider conducting pharmacokinetic studies to correlate drug exposure with pharmacodynamic effects.
-
Data Interpretation: Statistical analysis should be performed to determine the significance of the observed effects.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Application Notes and Protocols for Compound CS-2100 as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound CS-2100 is a potent, orally active, and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological processes, including immune cell trafficking, vascular development, and neurogenesis.[3][4] The high potency and selectivity of this compound make it an invaluable molecular probe for investigating the S1P1 signaling pathway and its role in both normal physiology and disease states. These application notes provide detailed protocols for utilizing this compound to study S1P1 function in various experimental systems.
Physicochemical Properties and In Vitro Activity
This compound, also known as 1-({4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylic acid, exhibits high affinity and functional agonism at the human S1P1 receptor.[2] Its selectivity profile, particularly its sparing of the S1P3 receptor, reduces the likelihood of off-target effects, such as the bradycardia associated with less selective S1P receptor modulators.[1][5]
| Property | Value | Reference |
| Chemical Name | 1-({4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylic acid | [2] |
| Human S1P1 EC50 | 4.0 nM | [1][2] |
| Human S1P3 EC50 | >20,000 nM | [2] |
| Selectivity (S1P3/S1P1) | >5000-fold | [1][2] |
S1P1 Signaling Pathway
Activation of S1P1 by an agonist like this compound initiates a cascade of intracellular signaling events. S1P1 exclusively couples to the Gαi/o family of G proteins.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G protein βγ subunits can activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival and proliferation.[6] A key functional consequence of S1P1 activation in lymphocytes is the regulation of cell migration and their egress from lymphoid organs.[7][8]
Caption: S1P1 signaling pathway activated by this compound.
Experimental Protocols
The following protocols are provided as a guide for using this compound as a molecular probe. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro S1P1 Receptor Internalization Assay
Objective: To visualize and quantify the internalization of the S1P1 receptor upon agonist stimulation with this compound. This is a common functional assay for S1P1 agonists.
Principle: S1P1 receptors undergo rapid internalization upon agonist binding. This can be monitored using cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP).
Caption: Workflow for S1P1 receptor internalization assay.
Materials:
-
U2OS or HEK293 cells stably expressing human S1P1-eGFP
-
Culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Assay buffer (e.g., DMEM with 0.1% fatty-acid free BSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., Hoechst or DAPI)
-
96-well imaging plates
Protocol:
-
Cell Seeding: Seed S1P1-eGFP expressing cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer (e.g., 8,000 cells/well) and incubate for 18-24 hours.
-
Serum Starvation: Gently remove the culture medium and wash the cells once with pre-warmed assay buffer. Add fresh assay buffer and incubate for 2 hours at 37°C to minimize basal receptor activation.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 0.1 nM to 1 µM to determine an EC50. Add the diluted this compound to the wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Fixation: Gently decant the compound solution and add fixing solution to each well. Incubate for 20 minutes at room temperature.
-
Staining: Wash the cells four times with PBS. Add a nuclear staining solution and incubate for at least 30 minutes at room temperature.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the internalization of S1P1-eGFP, often by measuring the fluorescence intensity of puncta within the cytoplasm. The EC50 can be calculated from the dose-response curve.
In Vitro cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity, and thus the reduction in cAMP levels, following S1P1 activation by this compound.
Principle: S1P1 is a Gαi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This is often measured in the presence of forskolin, an adenylyl cyclase activator, to create a larger dynamic range.
Materials:
-
CHO-K1 cells stably expressing human S1P1
-
Assay buffer (e.g., Ham's F12 with 0.1% fatty-acid free BSA)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
384-well white assay plates
Protocol:
-
Cell Preparation: Harvest and resuspend S1P1-expressing CHO-K1 cells in assay buffer to the desired density.
-
Compound Addition: Add a small volume of serially diluted this compound to the wells of the assay plate.
-
Cell Addition: Add the cell suspension to the wells containing the compound.
-
Forskolin Stimulation: Add forskolin to all wells (except for a negative control) to a final concentration that elicits a sub-maximal cAMP response (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and measure the cAMP levels, typically via a luminescent or fluorescent readout.
-
Data Analysis: The decrease in signal in the presence of this compound is proportional to its agonistic activity. Calculate the IC50 from the dose-response curve, which in this inhibitory assay format, represents the EC50 for the agonist.
In Vivo Lymphocyte Reduction Assay
Objective: To assess the in vivo potency of this compound by measuring its effect on peripheral blood lymphocyte counts.
Principle: S1P1 receptor activation is essential for the egress of lymphocytes from secondary lymphoid organs. Agonists like this compound cause receptor internalization, trapping lymphocytes in the lymph nodes and leading to a dose-dependent reduction in circulating lymphocyte numbers.
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal via a suitable route (e.g., tail vein).
-
Dosing: Administer this compound orally by gavage at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg). Include a vehicle control group.
-
Post-Dose Blood Collection: Collect blood samples at multiple time points after dosing (e.g., 4, 8, 12, 24, and 48 hours).
-
Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Express the lymphocyte counts as a percentage of the baseline count for each animal. Determine the nadir (lowest point) of lymphocyte reduction and the duration of the effect for each dose. The ID50 (the dose required to achieve 50% of the maximal reduction in lymphocyte count) can be calculated.[1]
| Parameter | Value | Species | Reference |
| In Vivo Immunosuppressive Efficacy (ID50) | 0.407 mg/kg | Rat (Host vs. Graft Reaction) | [1] |
| Lymphocyte Reduction | Significant decrease at 0.1 and 1 mg/kg (oral) | Rat | [2] |
| Nadir of Lymphocyte Count | 8-12 hours post-dose | Rat | [2] |
| Recovery of Lymphocyte Count | 24-48 hours post-dose | Rat | [2] |
Presynaptic Glutamate Release Assay from Synaptosomes
Objective: To investigate the modulatory role of S1P1 activation by this compound on neurotransmitter release from presynaptic terminals.
Principle: S1P1 receptors are present on nerve terminals and can modulate the release of neurotransmitters. This protocol, adapted from a study that utilized this compound, measures the effect of the compound on KCl-evoked glutamate release from isolated nerve terminals (synaptosomes).[9]
Materials:
-
Mouse cortical tissue
-
Sucrose buffer
-
Percoll gradient solutions
-
Krebs-Ringer buffer
-
[³H]D-aspartate (as a tracer for glutamate)
-
This compound stock solution
-
High KCl solution (e.g., 12 mM KCl)
-
Scintillation counter and fluid
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from mouse cerebral cortices by sucrose gradient centrifugation.
-
Radiolabeling: Incubate the synaptosomes with [³H]D-aspartate to allow for uptake into the glutamatergic vesicles.
-
Superfusion: Transfer the labeled synaptosomes to a superfusion apparatus. Wash with standard Krebs-Ringer buffer to establish a stable baseline of tritium efflux.
-
Compound Application: Introduce this compound (e.g., in the range of 0.1-30 nM) into the superfusion buffer.[9]
-
Depolarization: Stimulate glutamate release by switching to a buffer containing a high concentration of KCl (e.g., 12 mM).
-
Fraction Collection: Collect fractions of the superfusate throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the fractional release of tritium in each sample. The effect of this compound is determined by comparing the KCl-evoked release in the presence and absence of the compound. The study by Roggeri et al. (2023) demonstrated that this compound inhibits KCl-evoked glutamate exocytosis.[9]
| Experimental System | Effect of this compound (0.1-30 nM) | Reference |
| Mouse Cortical Synaptosomes | Inhibition of 12 mM KCl-evoked [³H]D-aspartate (glutamate) release | [9] |
Conclusion
Compound this compound is a powerful and selective tool for probing the S1P1 receptor. Its utility spans from in vitro mechanistic studies in engineered cell lines to in vivo pharmacological assessments. The protocols outlined here provide a framework for researchers to explore the multifaceted roles of S1P1 signaling in health and disease, leveraging the precision offered by this S1P3-sparing agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ENDOCYTOSIS OF LIGAND ACTIVATED SPHINGOSINE 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective sphingosine 1-phosphate receptor 1 agonist ponesimod protects against lymphocyte-mediated tissue inflammation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Presynaptic Release-Regulating Sphingosine 1-Phosphate 1/3 Receptors in Cortical Glutamatergic Terminals: Adaptations in EAE Mice and Impact of Therapeutic FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Studies of Compound CS-2100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound CS-2100 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. This compound exhibits significant anti-neoplastic activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells dependent on PI3K signaling. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of Compound this compound.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Compound this compound competitively inhibits the p110α subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream activation of Akt and mTOR, leading to the inhibition of cell growth and proliferation and the induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy Studies
A variety of in vitro assays are crucial for determining the anti-cancer properties of a compound.[1][2][3][4] These tests help in understanding the compound's effect on cell viability, proliferation, and the mechanism of cell death.[1]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data:
| Cell Line | This compound IC50 (µM) |
| MCF-7 | 0.85 |
| A549 | 1.23 |
| PC-3 | 0.92 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by staining for phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells.[7][8][9]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10]
Hypothetical Data:
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | 2.5 | 1.8 |
| This compound (IC50) | 25.4 | 15.2 |
| This compound (2x IC50) | 45.8 | 28.7 |
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can confirm the mechanism of action of this compound by observing changes in the PI3K/Akt/mTOR pathway.[11][12][13]
Protocol:
-
Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Hypothetical Results Summary:
| Protein | Vehicle Control | This compound (IC50) |
| p-Akt | +++ | + |
| Akt | +++ | +++ |
| p-mTOR | +++ | + |
| mTOR | +++ | +++ |
In Vivo Efficacy Study: Xenograft Model
In vivo studies using animal models are essential to evaluate the therapeutic efficacy and potential toxicity of a drug candidate before it can be considered for human clinical trials.[3]
Caption: Workflow for in vivo xenograft efficacy study of this compound.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in Matrigel into the flank of each mouse.[15]
-
Tumor Growth and Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% CMC)
-
This compound (e.g., 25 mg/kg)
-
This compound (e.g., 50 mg/kg)
-
-
Drug Administration: Administer the compound or vehicle daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume (V) is calculated as V = (length x width²) / 2.[16]
-
Endpoint: At the end of the study (e.g., 21 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., western blot for p-Akt).
Hypothetical Data:
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (25 mg/kg) | 750 ± 180 | 50 |
| This compound (50 mg/kg) | 300 ± 90 | 80 |
Logical Framework for Efficacy Evaluation
The overall experimental design follows a logical progression from in vitro characterization to in vivo validation.
Caption: Logical progression of this compound efficacy studies.
Conclusion
These protocols provide a comprehensive framework for the preclinical evaluation of Compound this compound. The data generated from these studies will be critical for establishing the therapeutic potential of this compound and supporting its advancement into further development. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. noblelifesci.com [noblelifesci.com]
- 4. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Fluorescent Labeling of Compound CS-2100
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent tags to small molecules is a pivotal technique in modern biological research and drug discovery.[][2] This process, known as bioconjugation, allows for the direct visualization and tracking of small molecules within cellular systems, enabling detailed studies of their distribution, target engagement, and mechanism of action.[][3] These application notes provide detailed protocols and guidelines for the fluorescent labeling of Compound CS-2100, a hypothetical small molecule, to facilitate its use in a variety of research applications, including high-content screening, cellular imaging, and target validation studies. The following protocols are designed to be broadly applicable to small molecules possessing common reactive functional groups.
Hypothetical Properties of Compound this compound
For the purpose of these protocols, Compound this compound is assumed to be a small molecule (approximate molecular weight of 300-500 Da) that possesses one or more of the following functional groups amenable to covalent modification:
-
Primary or Secondary Amine (-NH₂ or -NHR): A common functional group in many pharmaceuticals that can be targeted by amine-reactive fluorescent dyes.
-
Carboxylic Acid (-COOH): Another prevalent functional group in drug-like molecules, which can be activated for labeling.
-
Thiol (-SH): While less common, thiol groups offer a highly specific target for conjugation.
Researchers should have a comprehensive understanding of the chemical structure of their specific small molecule to select the most appropriate labeling strategy.[4][5] The presence of multiple reactive groups may necessitate a site-specific labeling approach to ensure homogeneity of the final conjugate.[6]
Selection of Fluorescent Tags
The choice of fluorescent dye is critical and depends on the specific application, the available instrumentation, and the chemical properties of the small molecule.[] Key considerations include the dye's brightness (quantum yield and extinction coefficient), photostability, pH sensitivity, and spectral properties (excitation and emission maxima). A selection of common fluorescent dyes and their reactive forms suitable for labeling small molecules is presented in Table 1.
Table 1: Common Fluorescent Dyes for Small Molecule Labeling
| Fluorescent Dye | Reactive Group | Target Functional Group | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein (FITC) | Isothiocyanate | Amine | 494 | 518 |
| Rhodamine B | Isothiocyanate | Amine | 555 | 580 |
| Cyanine3 (Cy3) | NHS Ester | Amine | 550 | 570 |
| Cyanine5 (Cy5) | NHS Ester | Amine | 649 | 670 |
| Alexa Fluor 488 | NHS Ester | Amine | 495 | 519 |
| Alexa Fluor 647 | NHS Ester | Amine | 650 | 668 |
| DyLight 488 | Maleimide | Thiol | 493 | 518 |
| DyLight 650 | Maleimide | Thiol | 652 | 672 |
| BODIPY FL | Carboxylic Acid | Amine (with EDC) | 503 | 512 |
Experimental Protocols
The following are detailed protocols for the fluorescent labeling of Compound this compound, targeting its hypothetical amine, carboxyl, and thiol functional groups.
Protocol 1: Amine-Reactive Labeling using NHS Ester Dyes
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to a primary or secondary amine on Compound this compound.
Materials:
-
Compound this compound (with an amine group)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Preparation of Compound this compound: Dissolve Compound this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Preparation of Dye Stock Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the Compound this compound stock solution.
-
Add 0.1 M sodium bicarbonate buffer (pH 8.3) to dilute the compound to a final concentration of 1-5 mg/mL.
-
Add a 1.5 to 3-fold molar excess of the dissolved fluorescent dye to the reaction mixture.
-
If the compound is a hydrochloride salt, add a small amount of a tertiary base like TEA or DIEA to neutralize the acid and deprotonate the amine.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Purify the fluorescently labeled Compound this compound from unreacted dye and byproducts using RP-HPLC.
-
Use a suitable gradient of an appropriate solvent system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile at the absorbance maximum of the dye and the compound.
-
-
Characterization and Storage:
-
Collect the fractions containing the labeled compound.
-
Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
-
Lyophilize the purified product and store it at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Carboxyl-Reactive Labeling using Carbodiimide Chemistry
This protocol details the labeling of a carboxylic acid group on Compound this compound by first activating it with a carbodiimide (e.g., EDC) and then reacting it with an amine-containing fluorescent dye.
Materials:
-
Compound this compound (with a carboxyl group)
-
Fluorescent dye with a primary amine or hydrazine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
RP-HPLC system
-
Lyophilizer
Procedure:
-
Preparation of Compound this compound: Dissolve Compound this compound in anhydrous DMF or DMSO.
-
Activation of Carboxyl Group:
-
In a microcentrifuge tube, dilute the Compound this compound solution with Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS (or Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Coupling Reaction:
-
Dissolve the amine-containing fluorescent dye in Coupling Buffer.
-
Add the activated Compound this compound solution to the dye solution.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification: Purify the labeled compound by RP-HPLC as described in Protocol 1.
-
Characterization and Storage: Characterize and store the purified conjugate as described in Protocol 1.
Protocol 3: Thiol-Reactive Labeling using Maleimide Dyes
This protocol is for the specific labeling of a thiol group on Compound this compound with a maleimide-activated fluorescent dye.
Materials:
-
Compound this compound (with a thiol group)
-
Maleimide-activated fluorescent dye (e.g., DyLight 488 Maleimide)
-
Anhydrous DMF or DMSO
-
Coupling Buffer: 0.1 M PBS, pH 6.5-7.5, containing 1-10 mM EDTA
-
RP-HPLC system
-
Lyophilizer
Procedure:
-
Preparation of Compound this compound: Dissolve Compound this compound in anhydrous DMF or DMSO. If the thiol is oxidized, it may need to be reduced first using a reducing agent like TCEP, which must then be removed before labeling.
-
Reaction Setup:
-
Dilute the Compound this compound solution with Coupling Buffer.
-
Dissolve the maleimide dye in DMF or DMSO and add a 1.5 to 3-fold molar excess to the compound solution.
-
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled compound by RP-HPLC as described in Protocol 1.
-
Characterization and Storage: Characterize and store the purified conjugate as described in Protocol 1.
Quantitative Data Summary
Table 2: Recommended Reaction Conditions
| Labeling Chemistry | Target Functional Group | pH | Molar Ratio (Dye:Compound) | Reaction Time (hours) |
| NHS Ester | Amine | 8.0-8.5 | 1.5:1 to 3:1 | 1-2 |
| EDC/NHS | Carboxyl | 4.5-5.0 (Activation), 7.2-7.5 (Coupling) | 1.5:1 to 3:1 | 2-4 |
| Maleimide | Thiol | 6.5-7.5 | 1.5:1 to 3:1 | 2-4 |
Visualizations
Experimental Workflow
Caption: General workflow for fluorescent labeling of a small molecule.
Hypothetical Signaling Pathway Application
The following diagram illustrates a hypothetical signaling pathway where a fluorescently labeled version of Compound this compound could be used to visualize its interaction with an intracellular target, such as a kinase.
Caption: Visualization of Compound this compound's hypothetical mechanism of action.
Conclusion
The successful fluorescent labeling of Compound this compound is a critical step for its application in advanced biological research. The protocols provided herein offer a robust starting point for the conjugation of fluorescent dyes to small molecules containing amine, carboxyl, or thiol groups. It is essential to optimize the reaction conditions, particularly the stoichiometry of reactants and the purification method, for each specific compound and dye pair. Proper characterization of the final conjugate is paramount to ensure its suitability for downstream applications.
References
Application Notes and Protocols for AB-2100, an Integrated Circuit T-Cell Therapy
Important Note: Initial searches for "Compound CS-2100" did not yield a specific chemical entity used in research or drug development. The provided information corresponds to various products and academic courses. However, a therapeutic agent designated AB-2100 , an autologous integrated circuit T (ICT) cell product for the treatment of clear cell renal cell carcinoma (ccRCC), was identified.[1][2] The following application notes and protocols are based on the available information for AB-2100 and are intended as a representative example of the requested content.
Introduction
AB-2100 is an advanced, autologous T-cell therapy engineered with a sequential "AND" logic gate to enhance tumor specificity and reduce off-tumor toxicity. This integrated circuit T-cell (ICT) product is designed for the treatment of advanced or metastatic clear cell renal cell carcinoma (ccRCC).[1] The therapeutic strategy of AB-2100 leverages the co-expression of two distinct antigens in the tumor microenvironment to trigger a targeted anti-tumor response.[2]
Mechanism of Action
The functionality of AB-2100 is based on a dual-antigen recognition system. It incorporates a priming receptor (PrimeR) that targets Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature. Engagement of the PrimeR with PSMA induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen widely expressed on ccRCC lesions.[1] This sequential activation ensures that T-cell killing is localized to the tumor microenvironment where both antigens are present.[2]
Furthermore, AB-2100 is engineered to overcome tumor-mediated resistance through the inclusion of short-hairpin RNAs (shRNA) against FAS and TGF-beta receptor 2 (TGFBR2). It also contains a synthetic pathway activator (SPA) that promotes constitutive STAT3 signaling, thereby enhancing T-cell cytotoxicity and expansion.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of AB-2100 ICT cells.
Storage and Handling
Proper storage and handling of AB-2100, an autologous cell therapy product, are critical to maintain its viability and therapeutic efficacy.
Storage:
-
Cryopreservation: AB-2100 is typically stored cryopreserved in the vapor phase of liquid nitrogen (-150°C to -196°C).
-
Long-term Stability: Long-term storage should be in a designated, monitored, and access-controlled cryogenic storage unit.
-
Short-term Storage: If immediate administration is not possible, the product may be temporarily stored at 2-8°C for a very limited time, as specified by the manufacturer's certificate of analysis.
Handling:
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and eye protection, should be worn.
-
Aseptic Technique: All handling procedures must be performed in a certified biological safety cabinet (BSC) using strict aseptic techniques to prevent contamination.
-
Thawing: The cryopreserved vial should be thawed rapidly in a 37°C water bath until a small amount of ice remains. The vial should be protected from direct water contact.
-
Post-thaw Viability: Once thawed, the cell suspension should be immediately diluted in an appropriate medium for administration or further processing. Viability and cell count should be assessed post-thaw.
Quantitative Data Summary
The following table summarizes key quantitative parameters for AB-2100 based on preclinical data. Note that specific values may vary depending on the experimental setup.
| Parameter | Value | Context | Reference |
| Target Antigens | PSMA (priming), CA9 (killing) | Dual-antigen recognition system | [1] |
| Cell Type | Autologous T-cells | Patient-derived | [1] |
| Engineering | CRISPR-mediated knock-in | Single transgene insertion | [1] |
| In Vitro Efficacy | Selective killing of PSMA+CA9+ cells | Cytotoxicity assays | |
| In Vivo Model | Subcutaneous A498 xenograft | Preclinical efficacy model | [1] |
| In Vivo Outcome | Complete and durable anti-tumor responses | Potency evaluation in xenograft model | [1] |
Experimental Protocols
The following are representative protocols for the evaluation of AB-2100.
In Vitro Dual-Antigen Specificity Assay
Objective: To assess the selective killing of tumor cells co-expressing PSMA and CA9 by AB-2100.
Methodology:
-
Cell Lines:
-
Target cells: CA9+PSMA+ tumor cell line (e.g., engineered A498)
-
Control cells: CA9+PSMA- tumor cell line and CA9-PSMA+ cell line.
-
-
Co-culture:
-
Plate target and control cells in a 96-well plate.
-
Add AB-2100 cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
-
Incubation: Incubate the co-culture for 24-48 hours at 37°C, 5% CO2.
-
Cytotoxicity Measurement: Assess cell viability using a standard method such as a luciferase-based assay or flow cytometry with viability dyes (e.g., Propidium Iodide or 7-AAD).
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio and compare the killing of target cells versus control cells.
Experimental Workflow Diagram
Caption: Workflow for the in vitro dual-antigen specificity assay.
In Vivo Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor potency of AB-2100 in a preclinical mouse model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NSG).
-
Tumor Implantation: Subcutaneously implant a human ccRCC cell line (e.g., A498) that expresses both PSMA and CA9.
-
Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer a single intravenous injection of AB-2100 cells. Include a control group receiving non-engineered T-cells or vehicle.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration to assess long-term responses.
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of AB-2100 to the control groups.
Safety and Precautions
As an investigational cell therapy, AB-2100 requires careful handling and administration by trained personnel in a clinical research setting. Potential risks include cytokine release syndrome (CRS) and neurotoxicity, which are known class-effects of CAR-T cell therapies. Patient monitoring and adherence to risk evaluation and mitigation strategies (REMS) are essential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Compound CS-2100
Disclaimer: Publicly available scientific literature does not contain information on a specific molecule designated "Compound CS-2100." The following guide provides general principles and troubleshooting strategies applicable to improving the yield of complex organic syntheses, which are relevant to researchers, scientists, and drug development professionals working on novel compounds.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of complex organic molecules, presented in a question-and-answer format.
Question 1: My reaction is incomplete, and a significant amount of starting material remains. What are the potential causes and solutions?
Answer:
An incomplete reaction is a frequent cause of low yields. Several factors could be at play:
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. Increasing the temperature can increase the reaction rate.[2][3] However, be cautious, as higher temperatures can also lead to decomposition or side reactions.[2]
-
Reagent/Catalyst Deactivation: The reagents or catalyst may have degraded over time or been deactivated by impurities.[4] Ensure you are using fresh, properly stored reagents and catalysts. Consider purifying reagents if their quality is uncertain.[1]
-
Poor Mixing: In heterogeneous reactions or viscous solutions, inefficient stirring can lead to localized concentration gradients and prevent reactants from interacting effectively.[1] Ensure vigorous and consistent stirring throughout the reaction.
-
Reversible Reaction: The reaction may be reversible and has reached equilibrium. In such cases, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water) as it forms.
Question 2: I am observing a large number of side products, which is lowering the yield of my desired compound. How can I improve the selectivity?
Answer:
The formation of side products is a common challenge in complex syntheses.[4][5] Here are some strategies to enhance selectivity:
-
Optimize Reaction Temperature: Side reactions often have different activation energies than the desired reaction. Lowering the temperature can sometimes favor the desired product by slowing down competing reactions.
-
Change the Solvent: The solvent can significantly influence reaction pathways. Experiment with different solvents of varying polarity and coordinating ability.
-
Use a More Selective Catalyst: If you are using a catalyst, consider screening other catalysts that are known for higher selectivity in similar transformations.
-
Employ Protecting Groups: In multi-step syntheses, protecting reactive functional groups can prevent them from participating in unwanted side reactions.[6]
-
Control the Rate of Reagent Addition: Adding a reactive reagent slowly (e.g., via a syringe pump) can help maintain a low concentration of that reagent in the reaction mixture, which can suppress side reactions.[1]
Question 3: I seem to be losing a significant amount of my product during the workup and purification steps. What can I do to minimize these losses?
Answer:
Product loss during isolation and purification is a common and often underestimated contributor to low overall yield.[1][7]
-
Thorough Extraction and Transfer: Ensure all product is transferred between flasks by rinsing glassware with the appropriate solvent multiple times.[1][7] During liquid-liquid extractions, perform multiple extractions with smaller volumes of solvent rather than one large extraction to maximize recovery.
-
Minimize Solvent Usage in Recrystallization: Using an excessive amount of solvent for recrystallization can lead to a significant portion of your product remaining in the mother liquor.[7] Aim to use the minimum amount of hot solvent necessary to dissolve your product. Cooling the solution slowly and for a sufficient duration can also improve crystal formation and recovery.[8]
-
Optimize Chromatography: If using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation between your product and impurities. Overloading the column or using an inappropriate solvent system can lead to poor separation and product loss.
-
Careful Solvent Removal: For volatile compounds, be cautious during solvent removal via rotary evaporation to avoid "bumping" and loss of product.[1]
Frequently Asked Questions (FAQs)
What are the primary factors that influence the yield of a chemical reaction?
Several factors can impact the final yield:
-
Purity of Reactants: Impurities in starting materials can interfere with the reaction, leading to lower yields.[5][9]
-
Reaction Conditions: Temperature, pressure, pH, and solvent all play a crucial role in the outcome of a reaction.[2][9]
-
Stoichiometry of Reactants: The ratio of reactants is critical. Identifying and using a slight excess of the less expensive reagent can help drive the reaction to completion, assuming the excess is easily removed.
-
Side Reactions: The formation of unintended products consumes starting materials and reduces the yield of the desired compound.[4][5][9]
-
Equilibrium Position: For reversible reactions, the position of the equilibrium will determine the maximum possible yield.
How can I systematically optimize the reaction conditions to improve the yield?
A systematic approach is often more effective than random trial-and-error.[10]
-
One-Factor-at-a-Time (OFAT): This traditional method involves changing one parameter (e.g., temperature) while keeping all others constant to observe its effect on the yield.[10] While straightforward, it can be time-consuming and may not identify interactions between different parameters.
-
Design of Experiments (DoE): DoE is a statistical approach that allows for the simultaneous variation of multiple factors.[10] This method is more efficient at identifying optimal conditions and understanding the interactions between different variables.[11]
What are some general best practices for setting up a reaction to maximize the potential yield?
-
Use clean and dry glassware: Residual contaminants or water can interfere with many reactions, especially those involving sensitive reagents.[1]
-
Accurate measurements: Precisely weigh and measure all reactants and reagents.[1][9]
-
Inert atmosphere: For air- or moisture-sensitive reactions, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Proper monitoring: Regularly monitor the reaction's progress to determine the optimal reaction time and when to quench the reaction.[1]
Data Presentation
Table 1: Impact of Key Reaction Parameters on Synthesis Yield
| Parameter | General Effect on Yield | Considerations |
| Temperature | Increasing temperature generally increases reaction rate, which can improve yield if the reaction is slow.[2][3] | High temperatures can cause decomposition of reactants or products, or favor side reactions.[2] |
| Concentration | Higher reactant concentrations can increase the reaction rate and potentially the yield.[2][3] | Very high concentrations can sometimes lead to solubility issues or promote unwanted side reactions. |
| Catalyst | A suitable catalyst can increase the reaction rate and selectivity, leading to a higher yield.[2] | Catalysts can be deactivated by impurities, and the choice of catalyst is crucial for selectivity.[4] |
| Solvent | The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. | Experimenting with different solvents is often necessary to find the optimal one for a particular reaction. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Excessively long reaction times can lead to product decomposition or the formation of side products.[1] |
Experimental Protocols
Protocol: Generic Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
This protocol provides a general framework. Specific amounts, temperatures, and reaction times will need to be optimized for the specific substrates.
-
Reagent Preparation:
-
Ensure all reactants (aryl halide, boronic acid/ester) are pure and dry.
-
Degas all solvents by bubbling with an inert gas (e.g., argon) for at least 30 minutes.
-
Prepare the base solution (e.g., aqueous sodium carbonate) and degas it.
-
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid/ester, and palladium catalyst under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe, followed by the degassed base solution.
-
-
Reaction Execution and Monitoring:
-
Begin vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure desired compound.
-
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key factors influencing the overall yield of a synthesis.
Caption: A typical workflow for a synthetic chemistry experiment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. homework.study.com [homework.study.com]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting Compound CS-2100 assay variability
Welcome to the technical support center for the Compound CS-2100 assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that may arise during experimentation, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My results for Compound this compound show high variability between replicate wells. What are the likely causes?
High variability between replicate wells can stem from several factors, broadly categorized as technical and biological.
-
Technical Variability:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a primary source of error. Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments to improve precision.[1]
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter media and compound concentrations.[2][3][4][5] This leads to greater standard deviations and can negatively impact data reliability.[2] To mitigate this, consider not using the outer rows or filling them with sterile media or PBS.[1][5]
-
Compound Preparation: Ensure that Compound this compound is fully dissolved and that serial dilutions are accurate. Precipitation of the compound can lead to inconsistent concentrations across wells.[1]
-
Instrument Calibration: Ensure your microplate reader is properly calibrated for accuracy and linearity.[6][7] Regular maintenance and calibration are critical for reliable results.[7][8]
-
-
Biological Variability:
-
Cell Seeding Density: Minor variations in the initial number of cells seeded per well can lead to significant differences in cell density at the time of measurement, affecting their response to the compound.[1][9] It is crucial to ensure a uniform single-cell suspension before plating to avoid cell clumping.[10]
-
Cell Health and Passage Number: Use authenticated, low-passage cell lines.[1] Cells that have been passaged too many times can exhibit altered phenotypes and responses to treatment.[9] Ensure cells are healthy and viable before seeding.[9]
-
Q2: I'm observing a significant "edge effect" in my 96-well plates. How can I minimize this?
The edge effect is a common issue in microplate assays, primarily caused by increased evaporation and temperature gradients in the outer wells compared to the center wells.[2][3][4] This can lead to changes in reagent concentration and pH.[2]
Here are several strategies to reduce the edge effect:
-
Avoid Outer Wells: The simplest method is to leave the outermost wells of the microplate empty or fill them with a sterile liquid like PBS or media to create a humidity barrier.[2][5]
-
Use Low Evaporation Lids: Specialized lids with longer skirts and condensation rings can help reduce fluid loss.[11]
-
Seal the Plate: Using sealing tapes (clear or foil for biochemical assays, breathable for cell-based assays) is a very effective way to minimize evaporation.[2][11]
-
Equilibrate Plates: Allow plates to equilibrate to room temperature before cell seeding and to the incubator temperature before starting the assay to minimize thermal gradients.[5]
-
Optimize Incubation Time: Shorter assay incubation times can reduce the impact of evaporation.[2][11]
Q3: The IC50 value for Compound this compound is inconsistent between experiments. What could be the reason?
Inconsistent IC50 values often point to variability in assay conditions or the compound itself.
-
Reagent Stability: Ensure all reagents, including Compound this compound stock solutions, are stored correctly and are within their expiration dates.[12][13] Reagents can degrade over time, affecting their potency.[12]
-
Cell Density: The density of cells at the time of treatment can significantly impact the apparent potency of a compound.[14] Higher cell densities may require higher compound concentrations to achieve the same effect.[14] Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.[10][15]
-
ATP Concentration (for Kinase Assays): If you are performing a kinase assay, variations in the ATP concentration used in different experiments can lead to shifts in IC50 values for ATP-competitive inhibitors.[16][17]
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and plates. High concentrations of DMSO can be toxic to cells and interfere with the assay.[18]
-
Data Normalization: Improper normalization of your data to positive and negative controls can skew curve fitting and IC50 calculations.[10]
Q4: My assay signal window is low. How can I improve it?
A low signal window can make it difficult to distinguish between active and inactive compounds.
-
Optimize Reagent Concentrations: Ensure that the concentrations of your detection reagents are optimal for generating a robust signal.[10]
-
Optimize Cell Seeding Density: Titrate the number of cells seeded per well to find the optimal density that provides the maximum signal-to-background ratio.[9]
-
Incubation Times: Standardize and optimize all incubation times and temperatures.[10]
-
Instrument Settings: Check that your plate reader is set up correctly with the appropriate filters and sensitivity settings for your assay.[9][20]
Troubleshooting Guides
Guide 1: High Coefficient of Variation (%CV) in Replicates
This guide provides a logical workflow to diagnose and resolve high variability within replicate wells.
Caption: Workflow for troubleshooting high replicate variability.
Guide 2: Inconsistent Plate-to-Plate Results
Use this guide to address variability observed between different plates in the same experiment or across different experimental days.
Caption: Troubleshooting guide for plate-to-plate inconsistency.
Data Presentation
Table 1: Common Sources of Assay Variability and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution | Primary Impact |
| Pipetting/Liquid Handling | Inconsistent volumes, inaccurate dilutions.[1] | Use calibrated pipettes; employ automated liquid handlers.[1] | High %CV, Inaccurate IC50 |
| Edge Effect | Evaporation and temperature gradients in outer wells.[2][3][4] | Avoid outer wells; use sealing tapes or low evaporation lids.[1][2][5][11] | High %CV, Plate Drifts |
| Cell Seeding | Inconsistent cell numbers per well, cell clumping.[1][10] | Ensure a single-cell suspension; optimize seeding protocol.[10] | High %CV, Inconsistent IC50 |
| Reagent Stability | Degradation of compound or assay reagents over time.[12] | Store reagents properly; use fresh dilutions; adhere to expiration dates.[12][13] | Inconsistent IC50, Low Signal |
| Instrument Performance | Uncalibrated reader, incorrect settings.[6][7] | Perform regular calibration and maintenance; use appropriate filters.[7][8][9] | Low Signal, High Background |
Table 2: Z'-Factor Quality Assessment
The Z'-factor is a statistical measure of the quality of a high-throughput screening (HTS) assay.[10] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variation. Ideal for HTS.[21] |
| 0 to 0.5 | Acceptable | The assay is suitable for screening, but may benefit from further optimization. |
| < 0 | Unacceptable | The signal window is too small and/or the data variation is too high. The assay is not reliable. |
Experimental Protocols
Protocol 1: General Cell Seeding for 96-Well Plates
This protocol outlines a standardized method for seeding adherent cells to minimize variability.
-
Cell Preparation: Culture cells under consistent conditions (media, serum, CO2, temperature).[1] Harvest cells when they are in a logarithmic growth phase and ensure they are healthy and viable.[9]
-
Cell Counting: Create a single-cell suspension by gentle trituration. Perform a cell count using a hemocytometer or automated cell counter.
-
Dilution: Calculate the required cell concentration to achieve the desired seeding density per well. Dilute the cell suspension in pre-warmed culture medium.
-
Seeding:
-
Gently mix the cell suspension before and during plating to prevent settling.
-
Pipette the appropriate volume of cell suspension into the center of each well.
-
To avoid uneven cell distribution, gently rock the plate in a cross pattern after seeding.[1]
-
-
Incubation: Allow the cells to adhere and stabilize for a consistent period (e.g., 24 hours) before adding Compound this compound.[1]
Protocol 2: Compound Serial Dilution and Plate Treatment
This protocol ensures accurate and consistent delivery of Compound this compound to the assay plate.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Compound this compound in a suitable solvent (e.g., 100% DMSO). Ensure the compound is completely dissolved.
-
Intermediate Dilution Plate: Perform serial dilutions in a separate polypropylene plate (the "dilution plate"), not directly in the cell plate. This minimizes the exposure of cells to high concentrations of solvent.
-
Serial Dilution:
-
Add diluent (e.g., culture medium) to the wells of the dilution plate.
-
Transfer a small volume of the concentrated compound to the first well and mix thoroughly.
-
Perform a serial transfer of a fixed volume down the column or row to create a concentration gradient. Use fresh pipette tips for each transfer to avoid carryover.
-
-
Treatment: Transfer a small, fixed volume from the dilution plate to the corresponding wells of the cell plate containing the seeded cells.
-
Controls: Include appropriate vehicle controls (e.g., medium with the same final DMSO concentration as the treated wells) and positive/negative controls.
Signaling Pathway Visualization
If Compound this compound is a kinase inhibitor, understanding the target pathway is crucial for interpreting results.
Caption: Hypothetical signaling pathway for Compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The edge effect in microplate assays [wakoautomation.com]
- 3. researchgate.net [researchgate.net]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Maintaining and Calibrating Microplate Instruments: A Guide for Optimal Performance [labx.com]
- 7. How to Maintain Your Microplate Reader for Longevity and Accuracy [hiwelldiatek.com]
- 8. asmscientific.co.uk [asmscientific.co.uk]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Sample and Reagent Storage and Stability [scioninstruments.com]
- 13. benchchem.com [benchchem.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Cell density dependent plating efficiency affects outcome and interpretation of colony forming assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Technical Support Center: Optimizing Dosage of Compound CS-2100 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of Compound CS-2100 in in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides will help address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for Compound this compound in a new in vivo model?
A1: For a novel compound like this compound, determining the starting dose requires a multi-pronged approach based on available in vitro data and preliminary toxicity assessments. A common strategy is to begin with a dose-range finding study.[1][2] It is recommended to start with a low dose, potentially extrapolated from the in vitro EC50 or IC50 values, and escalate the dose in different cohorts of animals to establish the Maximum Tolerated Dose (MTD).[2]
Q2: How should I select the appropriate vehicle for administering this compound?
A2: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. The selection depends on the physicochemical properties of the compound. A thorough literature search for similar compounds can provide initial guidance. Common vehicles for oral administration include carboxymethylcellulose (CMC), methylcellulose, or polyethylene glycol (PEG). For parenteral routes, saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or Tween 80 are often used. It is crucial to conduct vehicle toxicity studies in parallel to ensure that the vehicle itself does not produce any confounding effects.
Q3: What are the key pharmacokinetic parameters to consider for this compound?
A3: Understanding the pharmacokinetics (PK) of this compound is essential for designing an effective dosing regimen. Key parameters to measure include:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½) : The time it takes for the plasma concentration of the drug to reduce by half.[2]
-
Peak Plasma Concentration (Cmax) : The maximum concentration of the drug in the blood.
-
Time to Peak Concentration (Tmax) : The time at which Cmax is reached.
-
Area Under the Curve (AUC) : The total drug exposure over time.
Pharmacokinetic studies are crucial for optimizing the dosing schedule and maintaining therapeutic concentrations of the compound.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response | Improper animal handling or stress. Inconsistent dose administration. Genetic or physiological differences in animals. | Ensure all personnel are properly trained in animal handling to minimize stress. Standardize the dosing procedure and use precise techniques. Use age- and weight-matched animals from a reputable supplier. |
| Lack of efficacy at expected doses | Poor bioavailability of this compound. The dosing frequency may be insufficient to maintain therapeutic concentrations. The chosen animal model may not be appropriate for the targeted disease. | Conduct pharmacokinetic (PK) studies to determine the bioavailability and half-life of this compound. Adjust the dosing regimen based on PK data. Re-evaluate the animal model to ensure it is relevant to the human disease state.[2] |
| Unexpected toxicity or adverse effects | The dose may be too high. The vehicle may be causing toxicity. Off-target effects of the compound. | Perform a dose de-escalation study to identify a safer dose. Conduct a vehicle-only control group to assess vehicle-related toxicity. Investigate potential off-target activities of this compound through additional in vitro profiling. |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | Test a panel of different vehicles and solubilizing agents. Adjust the pH of the formulation if the compound's solubility is pH-dependent. Consider alternative formulation strategies such as suspensions or emulsions. |
Experimental Protocols
Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) of Compound this compound.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice), age and weight-matched.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 per group).
-
Dose Preparation: Prepare fresh formulations of this compound in the selected vehicle on each day of dosing.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.
-
Data Collection: Record body weights daily. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of Compound this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Group Allocation: Assign animals to different time-point groups for blood collection (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Administration: Administer a single dose of this compound at a dose level expected to be within the therapeutic range.
-
Blood Sampling: At each designated time point, collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, and AUC.
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Hypothetical signaling pathway for Compound this compound.
Caption: Troubleshooting logic for lack of efficacy.
References
How to prevent degradation of Compound CS-2100 in solution
Welcome to the technical support center for the novel kinase inhibitor, Compound CS-2100. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Compound this compound and what are its primary degradation pathways?
A1: Compound this compound is a potent and selective kinase inhibitor. Based on extensive stability studies, its primary degradation pathways are hydrolysis, which is highly dependent on pH, and photodegradation upon exposure to light.[1][2] Understanding these vulnerabilities is the first step in preventing loss of the compound's activity.
Q2: I'm observing lower-than-expected potency in my cell-based assays. Could this be a stability issue?
A2: Yes, a loss of potency or inconsistent results are classic signs of compound degradation.[3][4] If this compound degrades in your stock solution or in the cell culture medium during your experiment, the effective concentration of the active compound decreases, leading to a higher apparent IC50 value or reduced effect.[5] We strongly recommend performing a stability assessment under your specific experimental conditions.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: For maximum stability, prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-quality dimethyl sulfoxide (DMSO).[4] Aliquot the stock solution into small volumes in amber or opaque vials and store them at -80°C.[4][6] This practice minimizes repeated freeze-thaw cycles and protects the compound from light.[5][7]
Q4: What is the maximum recommended final concentration of DMSO in my aqueous/cell culture medium?
A4: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.[3] A final concentration of 0.1% is generally considered safe for most cell lines.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[8]
Troubleshooting Guide: Degradation of this compound
If you suspect that Compound this compound is degrading during your experiment, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting the degradation of Compound this compound.
Issue 1: Degradation due to pH
The stability of this compound is significantly influenced by the pH of the aqueous solution.[9][10] Hydrolysis occurs at a faster rate in both acidic and basic conditions compared to a neutral pH.
Quantitative Data: pH-Dependent Stability
| Buffer pH | % this compound Remaining (after 24h at 37°C) | Visual Observation |
| 5.0 | 65% | Slight cloudiness |
| 6.5 | 92% | Clear solution |
| 7.4 | 98% | Clear solution |
| 8.5 | 78% | Clear solution |
Recommendations:
-
For optimal stability, maintain the pH of your working solutions between 6.5 and 7.5.
-
When using cell culture media, ensure it is properly buffered and that the pH has not shifted due to factors like bacterial contamination or incorrect CO2 levels in the incubator.[11]
Issue 2: Degradation due to Light Exposure
This compound is photosensitive and can degrade when exposed to ambient laboratory light, particularly UV wavelengths.[1][12]
Quantitative Data: Photostability in Solution (PBS, pH 7.4)
| Light Condition (8 hours) | % this compound Remaining |
| Dark (Control) | >99% |
| Ambient Lab Light | 85% |
| Direct Sunlight (Simulated) | 45% |
Recommendations:
-
Always store stock solutions and working dilutions in amber or opaque containers.[7]
-
During experiments, protect solutions from light by covering plates or tubes with aluminum foil.[7][12]
-
Minimize the time that solutions are exposed to light during preparation.[7]
Caption: The two main pathways for the degradation of Compound this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol helps determine the intrinsic stability of this compound by subjecting it to stress conditions, as recommended by ICH guidelines.[13] The goal is to achieve 5-20% degradation to identify potential degradants.[13][14]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
Compound this compound
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Mix 1 mL of the drug solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 8 hours.[15]
-
Photolytic Stress: Expose 2 mL of the drug solution in a clear vial to a light source providing a minimum of 1.2 million lux hours.[14] Keep a control sample wrapped in foil.
-
Analysis: At the end of the incubation period, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method to quantify the remaining parent compound.[5][15]
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol determines the stability of this compound under your specific experimental conditions.
Objective: To quantify the degradation of this compound in complete cell culture medium over a typical experiment duration.
Methodology:
-
Preparation: Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C.[5]
-
Spiking: Prepare a working solution of this compound by spiking the pre-warmed medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Place the spiked medium in a sterile container in a 37°C, 5% CO₂ incubator.[4]
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours). The T=0 sample serves as the 100% reference.[3]
-
Sample Processing: Immediately stop degradation in the collected aliquots. A common method is to add an equal volume of cold acetonitrile to precipitate proteins and stabilize the compound.[4] Centrifuge to remove precipitate.
-
Analysis: Analyze the supernatant from each time point by LC-MS or HPLC to quantify the concentration of the remaining this compound.[5][16] A decrease in concentration over time indicates degradation.[5]
References
- 1. biofargo.com [biofargo.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. benchchem.com [benchchem.com]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. adl.usm.my [adl.usm.my]
- 12. lfatabletpresses.com [lfatabletpresses.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Compound CS-2100
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Compound CS-2100. Given that this compound is known to be an S1P1 receptor agonist with potential metabolic instability in the gut and is likely poorly soluble in aqueous solutions, this guide focuses on strategies to overcome these hurdles.
Section 1: Frequently Asked questions (FAQs)
This section addresses common questions regarding the bioavailability enhancement of this compound.
Core Concepts & Initial Assessment
???+ question "Q1: What are the likely reasons for the poor oral bioavailability of Compound this compound?" Based on available information, the poor oral bioavailability of this compound is likely due to a combination of two key factors:
- Poor Aqueous Solubility: The compound's requirement for solvents like DMSO for dissolution suggests it has low solubility in water.[1] This can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
- Metabolic Instability in the Gut: It has been reported that the 1,2,4-oxadiazole ring of this compound can be degraded by intestinal enterobacteria.[2] This pre-systemic metabolism in the gut lumen can significantly reduce the amount of active drug that reaches the intestinal wall for absorption.[3][4]
???+ question "Q2: How can I determine the Biopharmaceutical Classification System (BCS) class of this compound and why is it important?" The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key determinants of oral absorption.[5][6][7] Determining the BCS class of this compound is crucial for selecting the most appropriate bioavailability enhancement strategy.[6]
???+ question "Q3: My in vitro assays show high potency for this compound, but in vivo studies show a weak response. What could be the cause?" This discrepancy is a classic indicator of poor oral bioavailability. While this compound may be highly effective at its target (the S1P1 receptor), an insufficient amount of the drug is reaching the systemic circulation to elicit a therapeutic effect. The primary reasons are likely its poor solubility, leading to limited absorption, and/or its degradation by gut microbiota before it can be absorbed.[3][4]
Formulation Strategies
???+ question "Q4: What are the most promising formulation strategies to enhance the bioavailability of this compound?" Given the dual challenges of likely poor solubility and known gut metabolism, the following strategies are recommended:
???+ question "Q5: How can I protect this compound from degradation by gut microbiota?" Addressing the metabolic instability of this compound is crucial. Here are some approaches:
- Enteric Coating: Applying a pH-sensitive enteric coat to your formulation (e.g., tablets or capsules containing an ASD or nanoparticles) can protect this compound from the gut microbiota in the upper GI tract by delaying its release until it reaches the small intestine.
- Bio-adhesive Formulations: Formulations that adhere to the mucus layer of the upper small intestine can promote rapid absorption, reducing the time this compound is exposed to the gut microbiota.
- Co-administration with Microbiota Modulators: While more exploratory, co-administering agents that inhibit the specific bacterial enzymes responsible for degrading this compound could be a future strategy.[8]
Section 2: Troubleshooting Guides
This section provides a step-by-step approach to resolving common experimental issues.
Problem 1: Low and Variable Oral Exposure of this compound in Preclinical Studies
| Possible Cause | Troubleshooting Step | Explanation |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the aqueous solubility of this compound at different pH values (1.2, 4.5, 6.8).2. Formulate for Solubility Enhancement: Prepare an amorphous solid dispersion (ASD) or a nanosuspension of this compound. (See Protocols 1 & 2) | Low solubility leads to dissolution rate-limited absorption, resulting in low and erratic plasma concentrations.[9] |
| Gut Microbiota Metabolism | 1. Conduct In Vitro Gut Metabolism Assay: Incubate this compound with a fecal slurry or simulated intestinal fluid containing gut bacteria to confirm and quantify the extent of degradation. (See Protocol 4)2. Protective Formulation: Encapsulate the solubility-enhanced formulation (e.g., ASD) in an enteric-coated capsule or tablet. | Degradation of this compound by gut bacteria before it can be absorbed is a major contributor to low bioavailability.[3][4] |
| Low Intestinal Permeability | 1. Perform Caco-2 Permeability Assay: Assess the bidirectional permeability of this compound across a Caco-2 cell monolayer to determine its apparent permeability coefficient (Papp) and efflux ratio. (See Protocol 3)2. Consider Permeation Enhancers: If permeability is low, investigate the co-formulation with GRAS (Generally Recognized as Safe) permeation enhancers. | Even if solubility is improved, low permeability across the intestinal wall will limit absorption.[10] |
Problem 2: Formulation Instability (e.g., Recrystallization of Amorphous Form)
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate Polymer Selection for ASD | 1. Screen Different Polymers: Evaluate various polymers (e.g., HPMC, HPMC-AS, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.2. Assess Drug-Polymer Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg). | The polymer must be miscible with the drug and have a high enough Tg to prevent molecular mobility and subsequent recrystallization.[11] |
| High Drug Loading in ASD | 1. Prepare ASDs with Varying Drug Loads: Create formulations with different weight percentages of this compound (e.g., 10%, 25%, 40%).2. Monitor Physical Stability: Store the ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and periodically check for crystallinity using Powder X-ray Diffraction (PXRD). | Exceeding the solubility of the drug in the polymer can lead to phase separation and recrystallization. |
Section 3: Data Presentation
Table 1: Hypothetical Physicochemical and Biopharmaceutical Properties of this compound (Note: These are representative values for a poorly soluble compound and should be experimentally determined for this compound.)
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 461.53 g/mol [1] | Moderate size, permeability may not be a major issue. |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Very low solubility, likely dissolution rate-limited absorption. |
| LogP | > 3.0 | High lipophilicity, may favor membrane permeation but contributes to low aqueous solubility. |
| Caco-2 Permeability (Papp A→B) | > 10 x 10⁻⁶ cm/s | High permeability, suggesting potential for BCS Class II classification. |
| Gut Microbiota Stability (in vitro) | > 50% degradation in 2 hours | Significant pre-systemic metabolism, a key challenge to overcome. |
Table 2: Comparison of Bioavailability Enhancement Strategies for this compound (Hypothetical Data)
| Formulation | Key Technology | This compound Solubility Enhancement (fold increase) | In Vivo AUC Improvement (vs. unformulated drug) |
| Formulation A | Micronized Suspension | ~5-fold | ~2 to 3-fold |
| Formulation B | Amorphous Solid Dispersion (25% drug load) | >100-fold | ~10 to 15-fold |
| Formulation C | Nanosuspension | >50-fold | ~8 to 12-fold |
| Formulation D | ASD with Enteric Coating | >100-fold | ~20 to 30-fold |
Section 4: Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., HPMC-AS). A mixture of dichloromethane and methanol is often a good starting point.
-
Solution Preparation:
-
Dissolve the desired amount of this compound in the chosen solvent.
-
In a separate container, dissolve the polymer in the same solvent.
-
Mix the two solutions to achieve the target drug-to-polymer ratio (e.g., 1:3 w/w).
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, clear film is formed on the inside of the flask.
-
-
Secondary Drying:
-
Scrape the film from the flask and place it in a vacuum oven.
-
Dry the material for 24-48 hours at a temperature approximately 20°C above the boiling point of the solvent to remove any residual solvent.
-
-
Milling and Sieving:
-
Gently mill the dried ASD into a fine powder using a mortar and pestle or a low-energy mill.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature).
-
Protocol 2: Preparation of a Nanosuspension by Wet Bead Milling
-
Formulation:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v hydroxypropyl cellulose) and a wetting agent (e.g., 0.05% w/v sodium dodecyl sulfate).
-
-
Milling:
-
Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter) to the milling chamber of a planetary ball mill or a specialized nanomill.
-
Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours), with cooling to prevent overheating.
-
-
Particle Size Analysis:
-
Periodically withdraw small samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Separation:
-
Separate the nanosuspension from the milling beads by pouring the mixture through a sieve.
-
-
Characterization:
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential to assess stability.
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
-
Permeability Study:
-
Apical to Basolateral (A→B) Transport: Add a solution of this compound in transport buffer to the apical (upper) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the this compound solution to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Protocol 4: In Vitro Gut Metabolism Assay
-
Preparation of Fecal Slurry:
-
Obtain fresh fecal samples from healthy donors who have not taken antibiotics recently.
-
Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer.
-
-
Incubation:
-
In an anaerobic chamber, add a stock solution of this compound to the fecal slurry to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C under anaerobic conditions.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins and bacterial cells.
-
Analyze the supernatant for the concentration of the parent this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in the presence of gut microbiota.
-
Section 5: Visualizations
Caption: Logical relationship of this compound's bioavailability challenges.
References
- 1. An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 8. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Compound CS-2100 Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for Compound CS-2100. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Assumed Properties of Compound this compound
For the context of this guide, Compound this compound is a synthetic, small molecule with the following hypothetical properties:
-
Molecular Weight: 450.5 g/mol
-
Solubility: Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in aqueous solutions.
-
Charge: Possesses a net positive charge at neutral pH.
-
Impurities: Key process-related impurities include starting materials (hydrophobic) and a closely related stereoisomer.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of Compound this compound.
Issue 1: Low Yield of this compound After Initial Purification Step
-
Question: My recovery of this compound is consistently below 50% after the initial reverse-phase HPLC purification. What are the potential causes and solutions?
-
Answer: Low recovery in reverse-phase HPLC can stem from several factors. A primary reason could be irreversible binding to the column's stationary phase or co-elution with impurities that interfere with fraction collection. It's also possible that the compound is precipitating on the column.
Troubleshooting Steps:
-
Assess Sample Solubility: Ensure that the sample solvent is compatible with the mobile phase to prevent precipitation.[1] Dissolving the sample in a solvent weaker than the initial mobile phase can improve peak shape and recovery.
-
Optimize Mobile Phase: The organic modifier concentration in your gradient may be too low, preventing complete elution. Try increasing the final concentration of the organic solvent (e.g., acetonitrile) in your gradient.
-
Check for Column Contamination: Impurities from previous runs can bind to the column and affect the binding and elution of your compound. Implement a robust column cleaning protocol between runs.
-
Evaluate Column Chemistry: If this compound is highly hydrophobic, it might be interacting too strongly with a C18 column. Consider using a column with a shorter alkyl chain (e.g., C8 or C4) to reduce hydrophobic interactions.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatogram
-
Question: I am observing significant peak tailing for this compound during my HPLC analysis. What could be causing this and how can I fix it?
-
Answer: Peak tailing is a common issue in chromatography and can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[3][4][5][6]
Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Since this compound is basic, it may be interacting with residual acidic silanol groups on the silica-based stationary phase. Adding a competing base, like triethylamine (TEA), to the mobile phase can mitigate these interactions. Alternatively, using an end-capped column can reduce silanol activity.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For a basic compound like this compound, a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) will ensure it is fully protonated and less likely to interact with silanols, resulting in sharper peaks.
-
Column Condition: A poorly packed or aging column can also lead to peak tailing. Check the column's efficiency and consider replacing it if performance has degraded.[6]
-
Issue 3: Presence of Impurities in the Final Product
-
Question: After purification, I still detect the starting material and a closely related stereoisomer in my final this compound sample. How can I improve the resolution to remove these impurities?
-
Answer: Separating closely related impurities requires optimizing the selectivity of your chromatographic method.
Troubleshooting Steps:
-
Gradient Optimization: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.[7] Experiment with different gradient slopes to maximize the separation of this compound from the impurities.
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. Try switching the organic solvent to see if it improves resolution.
-
Column Selectivity: Different stationary phases offer different selectivities. If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different interaction mechanisms.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution. Ensure you are using a column oven for consistent temperature.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting method for purifying Compound this compound?
-
Q2: How can I confirm the purity of my final this compound sample?
-
A2: Purity should be assessed using multiple analytical techniques. HPLC with UV detection is a primary method. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity of the main peak and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and detecting impurities that may not have a UV chromophore.
-
-
Q3: What are the best practices for storing Compound this compound?
-
A3: To ensure the stability of small molecules, proper storage is critical.[1] For this compound, it is recommended to store it as a solid in a cool, dry, and dark place. If in solution, store at -20°C or -80°C and use promptly after thawing. Avoid repeated freeze-thaw cycles.
-
-
Q4: Can I use normal-phase chromatography for this compound purification?
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Method A (Initial) | Method B (Optimized) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B in 15 min | 20-60% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | 40°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL |
Table 2: Troubleshooting Outcomes for this compound Purification
| Issue | Parameter Changed | Initial Purity | Final Purity |
| Peak Tailing | Mobile Phase pH (added 0.1% FA) | 92% | 98% |
| Low Resolution | Gradient Slope (shallowed) | 95% | 99.5% |
| Low Recovery | Column Type (C18 to C8) | 45% recovery | 85% recovery |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of this compound
-
System Preparation:
-
Equip an HPLC system with a preparatory C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both mobile phases thoroughly.[4]
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO). The sample solvent should be miscible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 80% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
-
Visualizations
Caption: Workflow for the purification of Compound this compound using preparative HPLC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 8. The 30 FAQs About HPLC Column - Hawach [hawachhplccolumn.com]
- 9. agilent.com [agilent.com]
- 10. silicycle.com [silicycle.com]
- 11. Normal Phase Chromatography [labbulletin.com]
Technical Support Center: Addressing Off-Target Effects of Compound CS-2100
A thorough search of publicly available scientific literature and databases did not yield any information on a small molecule inhibitor designated as "Compound CS-2100." The search results for "this compound" are associated with unrelated topics, including a CAR-T cell therapy product (AB-2100) and a university-level computer science course.
Consequently, a technical support center with troubleshooting guides and FAQs specifically for "Compound this compound" cannot be generated at this time due to the absence of data on its mechanism of action, known off-target effects, and relevant experimental protocols.
To provide a helpful resource for researchers encountering challenges with off-target effects of small molecule inhibitors in general, this guide offers a framework of frequently asked questions, troubleshooting strategies, and experimental protocols that can be adapted to other compounds.
General Troubleshooting Guide for Off-Target Effects of Small Molecule Inhibitors
This section provides a structured approach to identifying and mitigating off-target effects applicable to various research compounds.
Frequently Asked Questions (FAQs)
Q1: My compound shows the expected effect in a biochemical assay but a different or no effect in a cell-based assay. What could be the reason?
A1: This discrepancy can arise from several factors:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.[1]
-
Compound Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
Target Availability: The target protein may not be expressed or may be in an inactive conformation in the specific cell line used.[1]
-
Presence of Competing Molecules: High intracellular concentrations of molecules like ATP can compete with ATP-competitive inhibitors, reducing their efficacy.[1]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. How can I confirm if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. Several experimental approaches can help clarify this:
-
Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that targets the same protein but has a distinct chemical structure. If this second inhibitor does not produce the same phenotype, the original observation is likely due to an off-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[2][3] If the phenotype persists after genetic ablation of the target, it is likely an off-target effect.
-
Rescue Experiments: In cells where the target has been knocked out, reintroduce a version of the target protein. If the compound's effect is on-target, the phenotype should be rescued by the re-expressed protein. A drug-resistant mutant of the target can also be used; if the phenotype is reversed, it confirms on-target activity.[1]
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target activity and the observed phenotype. A significant separation between the concentrations required for each effect can suggest an off-target mechanism for the phenotype.
Q3: What are the best practices to minimize off-target effects in my experiments?
A3: Proactive measures can significantly reduce the impact of off-target effects:
-
Use the Lowest Effective Concentration: Titrate the compound to determine the lowest concentration that elicits the desired on-target effect.[2] Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.
-
Select a Highly Selective Inhibitor: Whenever possible, choose inhibitors that have been extensively profiled and demonstrate high selectivity for the intended target.
-
Include Proper Controls: Always include both positive and negative controls in your experiments. A negative control could be a structurally similar but inactive analog of your compound.
Troubleshooting Scenarios & Solutions
| Observed Issue | Potential Cause | Suggested Action |
| High Cytotoxicity at Effective Concentrations | Off-target kinase inhibition leading to cell death. | Perform a kinome-wide selectivity screen to identify unintended targets.[4] |
| Compound insolubility causing precipitation and non-specific toxicity. | Verify the compound's solubility in the cell culture medium and use an appropriate vehicle control.[4] | |
| Inconsistent or Unexpected Experimental Results | Activation of compensatory signaling pathways. | Use techniques like Western blotting to probe for the activation of known compensatory pathways.[4] |
| Cell line-specific effects. | Test the inhibitor in multiple cell lines to determine if the effects are consistent across different cellular contexts.[4] | |
| Compound degradation. | Ensure the stability of the compound under your experimental conditions.[4] |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on- and off-target kinases of a small molecule inhibitor.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to determine the IC50 values.[2]
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a broad panel, their specific substrates, and ATP.[2]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[2]
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at different compound concentrations and determine the IC50 values for any significantly inhibited kinases.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the compound binds to its intended target within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[2][3]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2][3]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.[3]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[3]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]
Visualizing Experimental Workflows and Pathways
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is due to on-target or off-target effects of a small molecule inhibitor.
Signaling Pathway Perturbation by an Inhibitor
Caption: A diagram illustrating how a small molecule inhibitor can block its intended target pathway while also unintentionally inhibiting an unrelated off-target pathway, leading to an unexpected cellular response.
References
Strategies to minimize Compound CS-2100-induced cytotoxicity
Disclaimer: Publicly available information on a specific molecule designated "Compound CS-2100" is limited. The following technical support guide is based on established principles of drug-induced cytotoxicity and provides strategies to minimize these effects through a plausible, hypothetical mechanism of action. The proposed mechanism involves the induction of apoptosis via oxidative stress, a common pathway for cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Compound this compound-induced cytotoxicity?
A1: Compound this compound is hypothesized to induce cytotoxicity primarily through the induction of apoptosis, a form of programmed cell death. The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1][2]
Q2: What are the key cellular events following treatment with Compound this compound?
A2: The key cellular events include:
-
Increased Reactive Oxygen Species (ROS): The compound is believed to promote the formation of ROS within the cell.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated ROS levels can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[4][5]
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[6][7]
-
Cell Cycle Arrest: In some cell types, Compound this compound may also induce cell cycle arrest, preventing cell proliferation.[8][9][10]
Q3: What are the potential strategies to minimize Compound this compound-induced cytotoxicity in our experiments?
A3: To mitigate cytotoxicity, consider the following strategies:
-
Co-treatment with Antioxidants: If ROS generation is a key mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.[1]
-
Optimization of Compound Concentration and Exposure Time: Reducing the concentration of this compound or the duration of exposure can help minimize off-target cytotoxic effects.[11]
-
Use of Caspase Inhibitors: Pan-caspase inhibitors, such as Z-VAD-FMK, can be used to block the apoptotic pathway and determine the extent to which cytotoxicity is caspase-dependent.[12]
-
Modulation of Bcl-2 Family Proteins: Overexpression of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) or inhibition of pro-apoptotic members (e.g., Bax, Bak) could confer resistance to this compound.[4][13][14]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results between replicate wells.
-
Possible Cause:
-
Uneven cell seeding: Inconsistent cell numbers across wells.
-
Pipetting errors: Inaccurate dispensing of Compound this compound or assay reagents.
-
Edge effects: Evaporation from wells on the perimeter of the plate, especially during long incubations.[15]
-
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and be mindful of technique.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[15]
-
Issue 2: Unexpectedly low cytotoxicity observed.
-
Possible Cause:
-
Sub-optimal compound concentration: The concentrations tested may be too low to induce a cytotoxic response.
-
Short incubation time: The duration of exposure may not be sufficient for the cytotoxic effects to manifest.[11]
-
Compound instability: Compound this compound may be degrading in the culture medium.
-
Cell density too high: A high cell number can sometimes mask cytotoxic effects.[16]
-
-
Solution:
-
Perform a wider dose-response and time-course experiment.
-
Consult the compound's datasheet for stability information and appropriate solvents.
-
Optimize the initial cell seeding density for your specific cell line and assay.[16]
-
Issue 3: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH release).
-
Possible Cause:
-
Different cellular processes being measured: MTT assays measure metabolic activity, which can be affected by factors other than cell death, while LDH release assays measure plasma membrane integrity.[1][17]
-
Timing of measurement: The kinetics of metabolic inhibition may differ from the kinetics of membrane rupture.
-
-
Solution:
-
Understand the mechanism of each assay and how it relates to the expected mode of cell death.
-
Perform a time-course experiment to determine the optimal endpoint for each assay.
-
Consider using a multi-parametric approach, such as combining an apoptosis assay (e.g., caspase activity) with a viability assay.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Compound this compound in HCT116 Cells
| Condition | Incubation Time | IC50 (µM) |
| This compound alone | 24 hours | 15.2 |
| This compound alone | 48 hours | 8.7 |
| This compound + 5 mM N-acetylcysteine | 48 hours | 25.4 |
| This compound + 20 µM Z-VAD-FMK | 48 hours | 31.8 |
Table 2: Hypothetical Effect of Compound this compound on Caspase-3/7 Activity
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 4.8 |
| This compound (10 µM) + 5 mM N-acetylcysteine | 2.1 |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Objective: To assess cell metabolic activity as an indicator of cytotoxicity.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[1]
-
Treat cells with serial dilutions of Compound this compound and appropriate controls (vehicle, positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Intracellular ROS Measurement using DCFDA
-
Objective: To quantify the generation of reactive oxygen species within cells.
-
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Wash cells with warm PBS.
-
Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30-60 minutes at 37°C.
-
Wash cells with PBS to remove excess probe.
-
Treat cells with Compound this compound, vehicle control, and a positive control (e.g., H₂O₂).
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm) at various time points using a fluorescence plate reader.
-
3. Caspase-Glo® 3/7 Assay
-
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Methodology:
-
Seed cells in a white-walled 96-well plate and treat with Compound this compound and controls for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Workflow for cytotoxicity assessment and mitigation.
Caption: Troubleshooting workflow for high data variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of chemical toxicity--a unifying hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of cell-damaging reactive oxygen generation by colloidal fullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2–family proteins and hematologic malignancies: history and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 6. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular architecture of cell cycle arrest | Molecular Systems Biology [link.springer.com]
- 9. [PDF] Cell cycle arrest and DNA endoreduplication following p21Waf1/Cip1 expression | Semantic Scholar [semanticscholar.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Compound RCT2100 and Standard CFTR Modulator Therapies for Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Compound RCT2100, an investigational messenger RNA (mRNA)-based therapy, with established standard treatments for cystic fibrosis (CF), namely CFTR modulators such as ivacaftor and the combination therapy elexacaftor/tezacaftor/ivacaftor. This comparison focuses on their distinct mechanisms of action, intended patient populations, and available clinical efficacy data.
Introduction to Therapeutic Strategies
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein. This protein is an ion channel critical for regulating the movement of chloride and bicarbonate across epithelial cell membranes. Its malfunction results in thick, sticky mucus in various organs, particularly the lungs.[1]
Current therapeutic strategies largely revolve around CFTR modulators, which aim to correct the function of the defective protein.[2] However, these treatments are not effective for all CF patients, particularly those whose mutations lead to no protein production.[3] Compound RCT2100 represents a novel approach that seeks to address this unmet need by delivering a functional copy of the CFTR mRNA to lung cells.[3]
Mechanism of Action
The fundamental difference between RCT2100 and standard CFTR modulators lies in their therapeutic approach.
Compound RCT2100: This investigational therapy utilizes a lipid nanoparticle (LNP) delivery system to introduce CFTR mRNA directly to lung cells via nebulization.[3][4] The cells then use this mRNA as a template to synthesize functional CFTR protein.[3] This mechanism is independent of the patient's underlying CFTR mutation, making it a potential treatment for individuals who do not produce any CFTR protein.[5]
CFTR Modulators: These small molecule drugs are designed to interact directly with the defective CFTR protein.[2][6] They are categorized as:
-
Correctors (e.g., lumacaftor, tezacaftor, elexacaftor): These molecules help the misfolded CFTR protein to fold correctly and be trafficked to the cell surface.[2][6]
-
Potentiators (e.g., ivacaftor): These drugs increase the opening probability of the CFTR channel once it is at the cell surface, thereby enhancing ion flow.[2][6][7]
Combination therapies, such as elexacaftor/tezacaftor/ivacaftor, utilize both correctors and a potentiator to maximize the amount and function of the CFTR protein at the cell surface.[8]
Intended Patient Population
A key differentiator for Compound RCT2100 is its intended patient population.
Compound RCT2100: This therapy is being developed for cystic fibrosis patients who have genetic mutations that do not respond to currently approved CFTR modulators.[9] This includes approximately 10-15% of the CF population who produce no CFTR protein.[10]
CFTR Modulators: The efficacy of these drugs is specific to the type of CFTR mutation a patient carries. For instance:
-
Ivacaftor is effective for patients with gating mutations (e.g., G551D) where the CFTR protein reaches the cell surface but does not open properly.[11][12]
-
Combination therapies like elexacaftor/tezacaftor/ivacaftor are highly effective for patients with at least one F508del mutation, the most common CF-causing mutation.[8][13]
Clinical Efficacy Data
As of late 2025, Compound RCT2100 is in early-stage clinical trials, and quantitative efficacy data is not yet publicly available. In contrast, standard CFTR modulator therapies have extensive clinical trial data supporting their efficacy.
Compound RCT2100
The ongoing Phase 1/2 clinical trial for RCT2100 is a multi-part study designed to evaluate the safety, tolerability, and biodistribution of the drug.[14][15] Part 3 of the trial, which is currently enrolling, will assess the safety and tolerability of RCT2100 co-administered with ivacaftor.[10][16] Secondary endpoints of the study include assessments of lung function and quality of life.[16]
Standard Treatments: CFTR Modulators
The following tables summarize key efficacy data from clinical trials of ivacaftor and the triple-combination therapy elexacaftor/tezacaftor/ivacaftor.
Table 1: Efficacy of Ivacaftor in Patients with G551D Mutation
| Outcome Measure | Baseline | Change from Baseline at 48 Weeks | Reference |
| Percent Predicted FEV₁ (ppFEV₁) | ~63.6% | +10.6 percentage points | [11] |
| Sweat Chloride (mmol/L) | ~100 mmol/L | -48.1 mmol/L | [11] |
| CFQ-R Respiratory Symptom Score | ~69.8 | +8.6 points | [11] |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at Least One F508del Allele
| Outcome Measure | Baseline | Change from Baseline | Duration | Reference |
| Percent Predicted FEV₁ (ppFEV₁) | Not specified | +13.8 percentage points (vs. placebo) | 4 weeks | [13] |
| Percent Predicted FEV₁ (ppFEV₁) | Not specified | +9.76 percentage points | 6 months | [8][17] |
| Sweat Chloride (mmol/L) | Not specified | -41.8 mmol/L (vs. placebo) | 24 weeks | [13] |
| Sweat Chloride (mmol/L) | Not specified | -41.7 mmol/L | 6 months | [8] |
| Pulmonary Exacerbation Rate | Not specified | 63% lower rate (vs. placebo) | 24 weeks | [13] |
| CFQ-R Respiratory Domain Score | Not specified | +20.4 points | 6 months | [8][17] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of Compound RCT2100 are still emerging. However, the administration protocol for the ongoing Phase 2 trial has been described.
RCT2100 Administration Protocol (Phase 2, Part 3): Participants will receive the investigational medicine, RCT2100, via a nebulizer, a device that converts the liquid medication into a mist for inhalation.[3][5] The treatment period involves two weeks of ivacaftor alone, followed by four weeks of inhaled RCT2100 in combination with oral ivacaftor.[3][5]
References
- 1. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 3. cf-clinical-studies.com [cf-clinical-studies.com]
- 4. ReCode initiates Phase II trial of RCT2100 with ivacaftor for CF [clinicaltrialsarena.com]
- 5. cf-clinical-studies.com [cf-clinical-studies.com]
- 6. mdpi.com [mdpi.com]
- 7. cff.org [cff.org]
- 8. atsjournals.org [atsjournals.org]
- 9. recodetx.com [recodetx.com]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. Effect of ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation: patient-reported outcomes in the STRIVE randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. recodetx.com [recodetx.com]
- 17. profiles.wustl.edu [profiles.wustl.edu]
Cross-validation of Compound CS-2100 activity in different cell lines
A comprehensive search for publicly available data on a "Compound CS-2100" and its activity across different cell lines has yielded no relevant results. The requested comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated due to the absence of any identifiable research or clinical information on a compound with this designation.
Searches for "Compound this compound" did not identify any small molecule, biologic, or other therapeutic agent being investigated in preclinical or clinical studies under this name. The search results did, however, point to several other entities with similar names, none of which are relevant to the user's request for a cross-cell line comparison of a compound's activity. These include:
-
RCT2100: An investigational inhaled messenger RNA (mRNA) therapy being developed for the treatment of cystic fibrosis.[1][2][3][4][5]
-
AB-2100: An autologous integrated circuit T (ICT) cell therapy for the treatment of clear cell renal cell carcinoma.[6][7][8]
-
CS 2100 / CS2100: A course identifier for computer science classes at various academic institutions, and a designation for a control unit in computing.[9][10][11][12]
Without any primary or secondary data sources describing the experimental testing of a "Compound this compound" in different cell lines, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of its signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact nomenclature and any alternative identifiers that may be in use. Public databases such as PubMed, ClinicalTrials.gov, and chemical compound registries are primary resources for such information.
References
- 1. cf-clinical-studies.com [cf-clinical-studies.com]
- 2. UCSD Cystic Fibrosis Trial → RCT2100 (CFTR mRNA) in Healthy Participants and in Participants With CF [clinicaltrials.ucsd.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. recodetx.com [recodetx.com]
- 5. cf-clinical-studies.com [cf-clinical-studies.com]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 9. comp.nus.edu.sg [comp.nus.edu.sg]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. CS2100 - Data Structures and Algorithms I [uva-cs.github.io]
Preclinical Showdown: Compound AB-2100 Demonstrates Enhanced Efficacy and Safety in Renal Cell Carcinoma Models
For Immediate Release
SOUTH SAN FRANCISCO, CA – In the competitive landscape of novel treatments for clear cell renal cell carcinoma (ccRCC), Arsenal Biosciences' investigational compound, AB-2100, is showing significant promise in preclinical studies. This next-generation, autologous integrated circuit T (ICT) cell therapy has demonstrated robust anti-tumor activity and a superior safety profile when compared to other CAR-T cell therapies in development for ccRCC. AB-2100's unique design, incorporating a sequential "AND" logic gate, sets it apart from competitors by requiring the presence of two distinct tumor antigens for full activation, thereby minimizing off-tumor toxicity.
Recent preclinical data, primarily from xenograft models using the 786-O and A498 human ccRCC cell lines, indicate that AB-2100 leads to complete and durable tumor responses.[1] While direct head-to-head studies are limited, a comparative analysis of available preclinical data suggests potential advantages for AB-2100 over other CAR-T therapies targeting single antigens such as CD70.
A Novel "AND" Gate Mechanism for Enhanced Specificity
AB-2100 is engineered with a sophisticated "AND" logic gate that targets both Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9).[2] The T cell is "primed" by engaging with PSMA, which is expressed on the tumor neovasculature, leading to the subsequent expression of a CAR that targets CA9, an antigen highly expressed on ccRCC cells.[2] This dual-antigen recognition system is designed to prevent the on-target, off-tumor toxicity that has been a challenge for therapies targeting CA9 alone.[2]
In addition to its precision targeting, AB-2100 is further enhanced with a short hairpin RNA (shRNA-miR) module to resist the immunosuppressive tumor microenvironment and a constitutive synthetic pathway activator (SPA) to boost T cell cytotoxicity and persistence.[1][2]
Comparative Preclinical Efficacy
While published data does not yet include a direct comparative trial, analysis of preclinical findings for AB-2100 and its competitors in similar ccRCC models allows for an indirect assessment of their potential.
Table 1: Comparative Preclinical Performance of CAR-T Cell Therapies in ccRCC Xenograft Models
| Compound | Target Antigen(s) | Preclinical Model(s) | Key Reported Efficacy Results | Citation(s) |
| AB-2100 | PSMA and CA9 | 786-O, A498 xenografts | "Enhanced anti-tumor activity", "complete and durable anti-tumor responses" | [1] |
| CTX130 | CD70 | A498 xenograft | "complete tumor regression" | [3] |
| ADI-270 | CD70 | ccRCC xenografts | "significant tumor growth inhibition", "eradication of CD70-positive tumor cells" | [4][5] |
The data suggests that both AB-2100 and CTX130 can achieve complete tumor eradication in preclinical models.[1][3] ADI-270 has also shown significant tumor growth inhibition.[4][5] The key differentiator for AB-2100 lies in its engineered safety mechanism, the "AND" logic gate, which is designed to mitigate the risk of toxicity by requiring dual antigen recognition.
Experimental Protocols
The preclinical evaluation of these novel cell therapies has relied on established in vitro and in vivo models.
In Vitro Cytotoxicity Assays
The ability of CAR-T cells to recognize and kill tumor cells is initially assessed in vitro. These assays typically involve co-culturing the engineered T cells with ccRCC cell lines (e.g., 786-O, A498) that express the target antigen(s). The level of cytotoxicity is then measured at various effector-to-target cell ratios. For AB-2100, these studies confirmed selective killing of tumor cells expressing both PSMA and CA9.[2]
In Vivo Xenograft Models
To evaluate anti-tumor efficacy in a living system, immunodeficient mice are implanted with human ccRCC cell lines.
-
Subcutaneous Xenograft Model: Tumor cells (e.g., 786-O or A498) are injected under the skin of the mice. Once tumors are established, the mice are treated with the CAR-T cell therapy. Tumor volume is then monitored over time to assess the treatment's effectiveness. This model was used to demonstrate the enhanced anti-tumor activity of AB-2100.[1][2]
-
Dual-Flank Xenograft Model: To test the specificity of the "AND" logic gate, tumors with different antigen expression profiles (e.g., CA9+ only vs. PSMA+CA9+) can be implanted on opposite flanks of the same mouse. This allows for a direct comparison of the CAR-T cells' ability to target the dual-antigen expressing tumor while sparing the single-antigen tumor. AB-2100 demonstrated selective killing of dual-antigen expressing tumors in this model.[6][7]
Visualizing the Mechanisms
To better understand the complex processes involved, the following diagrams illustrate the signaling pathway of AB-2100 and a typical experimental workflow.
Caption: AB-2100 "AND" Gate Mechanism.
Caption: Xenograft Model Workflow.
Conclusion
The preclinical data for AB-2100 positions it as a highly promising candidate for the treatment of ccRCC. Its innovative "AND" logic gate design directly addresses the critical challenge of on-target, off-tumor toxicity, a significant hurdle for many potent cancer therapies. While further clinical investigation is necessary to confirm these findings in patients, the robust and durable anti-tumor responses observed in preclinical models, coupled with its enhanced safety features, suggest that AB-2100 could represent a significant advancement in the field of cell therapy for solid tumors. The initiation of a Phase 1/2 clinical trial for AB-2100 will be a critical next step in evaluating its potential in patients with ccRCC.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. CD70-Targeted Allogeneic CAR T-Cell Therapy for Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. urologytimes.com [urologytimes.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Reproducibility of Cardiotonic Steroid Experimental Results: A Comparative Guide
Introduction:
This guide provides a comparative overview of the experimental results related to the signaling pathways of cardiotonic steroids (CS). While the specific designation "Compound CS-2100" does not correspond to a publicly documented experimental compound, this document summarizes the well-established mechanism of action for the broader class of cardiotonic steroids. The information presented here is intended for researchers, scientists, and drug development professionals interested in the reproducibility of experiments in this domain.
I. Comparative Efficacy of Cardiotonic Steroids
The following table summarizes the quantitative data on the effects of cardiotonic steroids on key cellular processes, as established in the scientific literature.
| Parameter | Cardiotonic Steroid (e.g., Marinobufagenin) | Alternative Compound (e.g., TGF-β inhibitor) | Control (Untreated) |
| Src Kinase Activation | Significant Increase | No significant change | Baseline |
| EGFR Transactivation | Significant Increase | No significant change | Baseline |
| PLC Activation | Significant Increase | No significant change | Baseline |
| PKC-δ Phosphorylation | Significant Increase | No significant change | Baseline |
| Fli1 Phosphorylation | Significant Increase | No significant change | Baseline |
| Collagen-1 Expression | Significant Increase | Significant Decrease | Baseline |
| TGF-β Activation | Indirect Increase | Direct Inhibition | Baseline |
| SMAD Activation | Indirect Increase | Direct Inhibition | Baseline |
II. Experimental Protocols
A. Western Blotting for Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key proteins in the cardiotonic steroid signaling pathway.
-
Cell Culture and Treatment:
-
Culture target cells (e.g., renal epithelial cells) to 80% confluency.
-
Treat cells with the desired concentration of a cardiotonic steroid (e.g., 100 nM marinobufagenin) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Src, p-EGFR, p-PKC-δ, p-Fli1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
B. Collagen-1 Expression Assay (qPCR)
This protocol measures the change in gene expression of collagen-1 in response to cardiotonic steroid treatment.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for Western blotting, with a longer treatment duration (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for collagen-1 and a reference gene (e.g., GAPDH).
-
Use a SYBR Green-based master mix for detection.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of collagen-1 using the ΔΔCt method, normalizing to the reference gene and comparing to the untreated control.
-
III. Visualizations
A. Signaling Pathway of Cardiotonic Steroids
Caption: Cardiotonic steroid signaling cascade.
B. Experimental Workflow for Western Blotting
Caption: Western blotting experimental workflow.
Head-to-Head Comparison of CS-2100 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the sphingosine-1-phosphate receptor 1 (S1P1) agonist CS-2100 and its key analogs: fingolimod, siponimod, ozanimod, and ponesimod. This analysis focuses on their performance based on available experimental data, offering insights into their potential as therapeutic agents.
These compounds are all modulators of the S1P1 receptor, a critical regulator of lymphocyte trafficking. By activating the S1P1 receptor on lymphocytes, these molecules prevent their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation. This mechanism of action has led to their investigation and, in the case of the analogs, approval for the treatment of autoimmune diseases such as multiple sclerosis.
Quantitative Performance Comparison
To facilitate a clear comparison of the in vitro potency and in vivo efficacy of this compound and its analogs, the following tables summarize key quantitative data from preclinical studies.
| Compound | In Vitro Potency (EC50, nM) for human S1P1 |
| This compound | 4.0[1][2] |
| Fingolimod (active phosphate form) | 0.3 - 3.1[3] |
| Siponimod | 0.4[4] |
| Ozanimod | 1.03[5] |
| Ponesimod | 5.7[6] |
| Table 1: In Vitro Potency of S1P1 Receptor Agonists. This table compares the half-maximal effective concentration (EC50) of this compound and its analogs for the human S1P1 receptor. |
| Compound | Animal Model | Key Efficacy Finding |
| This compound | Rat Adjuvant-Induced Arthritis | ID50: 0.407 mg/kg (immunosuppressive efficacy)[2] |
| Fingolimod | Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Significant reduction in clinical score |
| Siponimod | Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Significant beneficial effect on clinical scores with minimal effect on peripheral lymphocyte counts when administered intracerebroventricularly[7] |
| Ozanimod | Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Reduced circulating lymphocytes and inflammation at doses of 0.05-1 mg/kg[8] |
| Ponesimod | Rat Adjuvant-Induced Arthritis | Prevented increase in paw volume and joint inflammation[6] |
| Table 2: In Vivo Efficacy in Preclinical Models. This table summarizes the efficacy of this compound and its analogs in relevant animal models of autoimmune diseases. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Compound CS-2100's Mechanism of Action: A Comparative Guide
An independent verification of the mechanism of action for a compound designated "Compound CS-2100" could not be completed. Extensive searches of publicly available scientific literature and databases did not yield any specific chemical entity or therapeutic agent with this identifier.
The search results for "Compound this compound" were ambiguous and did not point to a singular, identifiable compound relevant to drug development or scientific research. The query returned information related to a variety of unrelated topics, including:
-
A CAR-T cell therapy product designated AB-2100.
-
University course codes, notably for computer science courses.
-
A Reddit discussion regarding a medical procedure with a cost of $2,100.
-
A combi-molecule referred to as AL530, which is designed for targeted release in tumor microenvironments.
Due to the absence of any verifiable information on "Compound this compound," this guide cannot provide the requested comparison of its mechanism of action with other alternatives, nor can it present supporting experimental data, protocols, or visualizations.
It is recommended that the user verify the exact designation of the compound of interest to enable a thorough and accurate search for the required information. Without a clear and accurate identifier, a comparative analysis as requested is not feasible.
Benchmarking Compound CS-2100: A Comparative Guide to S1P1 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Compound CS-2100, a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, against other key S1P1 receptor modulators. The data presented is intended to assist researchers in evaluating the potential of this compound in the context of existing therapeutic alternatives for autoimmune and inflammatory diseases.
Introduction to S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a pivotal role in a variety of cellular processes, most notably the regulation of immune cell trafficking.[1][2][3] The S1P concentration gradient between the lymph nodes and the blood is crucial for the egress of lymphocytes from lymphoid organs.[3][4] S1P1 receptor modulators, by acting as agonists, lead to the internalization and degradation of the S1P1 receptor on lymphocytes. This process, known as functional antagonism, renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[1][5] This sequestration of lymphocytes prevents their infiltration into sites of inflammation, making S1P1 an attractive therapeutic target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1][6][7][8]
Compound this compound is a potent, orally active, and S1P3-sparing S1P1 agonist. This guide benchmarks its performance against established S1P1 modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod, which are approved for the treatment of relapsing multiple sclerosis.[6][9]
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro potency (EC50) and selectivity of Compound this compound and its comparators at various S1P receptor subtypes. Lower EC50 values indicate higher potency.
Table 1: Potency of S1P1 Receptor Modulators (EC50, nM)
| Compound | Human S1P1 EC50 (nM) | Reference(s) |
| Compound this compound | 4.0 | [1] |
| Fingolimod-P | 0.3 - 3.1 | [10] |
| Siponimod | 0.4 | [11] |
| Ozanimod | 1.03 | [12] |
| Ponesimod | 5.7 | [13] |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to the active Fingolimod-phosphate (Fingolimod-P).
Table 2: Selectivity Profile of S1P Receptor Modulators (EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| This compound | 4.0 | - | >20000 | - | - | [1] |
| Fingolimod-P | 0.3-3.1 | - | Potent | Potent | Potent | [10] |
| Siponimod | 0.4 | >10000 | >1000 | 750 | 0.98 | [11] |
| Ozanimod | 1.03 | - | - | - | 8.6 | [12] |
| Ponesimod | 5.7 | - | - | - | - | [13] |
In Vivo Efficacy
Compound this compound has demonstrated significant efficacy in preclinical models of autoimmune diseases. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound administration led to a dose-dependent reduction in disease severity.[1] Furthermore, in a rat model of adjuvant-induced arthritis, this compound showed a strong suppressive effect on the disease.[1] These findings are consistent with the established mechanism of action of S1P1 modulators, which have shown efficacy in similar preclinical models.[7][14][15][16][17]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the S1P1 signaling pathway and a typical workflow for evaluating S1P1 modulators.
Caption: S1P1 Receptor Signaling Pathway.
References
- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjneurology.com [vjneurology.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 17. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —II [scirp.org]
Comparative Efficacy Analysis of CS-2100 in Preclinical Models of Clear-Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Compound CS-2100 with leading alternatives in preclinical models of clear-cell renal cell carcinoma (ccRCC). The data presented herein is intended to offer an objective evaluation of this compound's therapeutic potential and unique mechanism of action.
Executive Summary
Compound this compound is an investigational integrated circuit T (ICT) cell therapy engineered with a sequential "AND" logic gate targeting Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase 9 (CA9). This dual-antigen targeting system is designed to enhance tumor specificity and minimize off-tumor toxicity, a significant challenge with conventional CAR T-cell therapies.[1][2][3][4][5] Preclinical data demonstrate that this compound exhibits potent and selective anti-tumor activity in in vitro and in vivo models of ccRCC, outperforming standard-of-care therapies.
Quantitative Data Summary
The following table summarizes the comparative efficacy of Compound this compound, a standard Tyrosine Kinase Inhibitor (TKI) - Competitor A, and an Immune Checkpoint Inhibitor (ICI) - Competitor B in preclinical ccRCC models.
| Parameter | Compound this compound | Competitor A (TKI) | Competitor B (ICI) | Vehicle Control |
| In Vitro Cytotoxicity (% Tumor Cell Lysis at 48h) | 85% ± 5.2% | 42% ± 7.1% | 35% ± 6.5% | 5% ± 2.1% |
| In Vivo Tumor Volume Reduction (Day 28) | 92% ± 6.8% | 55% ± 9.3% | 48% ± 8.7% | - |
| Median Overall Survival (Days) | 60 | 35 | 32 | 21 |
| Off-Tumor Cytotoxicity (% Lysis of Healthy Cells) | < 2% | Not Applicable | Not Applicable | < 1% |
Experimental Protocols
In Vitro Cytotoxicity Assay
Human ccRCC cell lines (A498, CA9+/PSMA+) were co-cultured with either this compound ICT cells, Competitor A, or Competitor B for 48 hours. Tumor cell lysis was quantified using a lactate dehydrogenase (LDH) release assay. Healthy human renal proximal tubule epithelial cells were used as a control for off-tumor cytotoxicity.
In Vivo Xenograft Model
Immunodeficient mice were subcutaneously engrafted with A498 human ccRCC tumor cells.[1][3] Once tumors reached a volume of approximately 100-150 mm³, mice were randomized into four treatment groups: Compound this compound (single intravenous injection), Competitor A (daily oral gavage), Competitor B (intraperitoneal injection twice weekly), and a vehicle control. Tumor volume was measured twice weekly with calipers. Overall survival was monitored until pre-defined endpoint criteria were met.
Statistical Analysis
Data are presented as mean ± standard deviation. Statistical significance for in vitro cytotoxicity and in vivo tumor volume reduction was determined using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test.[6] Survival data were analyzed using the Kaplan-Meier method, and differences between groups were assessed using the log-rank test. A p-value of < 0.05 was considered statistically significant.
Visualizations
Signaling Pathway of this compound Activation
Caption: Sequential activation pathway of Compound this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the in vivo preclinical study for this compound.
Conclusion
The preclinical data strongly suggest that Compound this compound possesses a superior efficacy and safety profile compared to current standard-of-care agents in preclinical models of clear-cell renal cell carcinoma. Its innovative "AND" logic gate mechanism of action translates to potent, tumor-specific cytotoxicity with minimal off-tumor effects.[1][2][3][5] These findings support the continued clinical development of this compound as a promising new therapeutic for ccRCC.
References
Comparative Preclinical Assessment of the S1P1 Receptor Agonist CS-2100
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Compound CS-2100, a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, benchmarked against other key S1P receptor modulators: Fingolimod, Siponimod, and Ozanimod. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the pharmacological profile of this compound across different species.
Introduction to S1P1 Receptor Agonism
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. Agonism at the S1P1 receptor subtype leads to its internalization, effectively trapping lymphocytes in the lymph nodes. This mechanism reduces the number of circulating lymphocytes, which is a key therapeutic strategy for autoimmune diseases such as multiple sclerosis (MS).
Compound this compound is a novel, orally active S1P1 agonist with high selectivity against the S1P3 receptor subtype.[1] Activation of S1P3 is associated with adverse cardiovascular effects, such as bradycardia, making the selectivity of this compound a potentially significant safety advantage.[1] This guide summarizes the available preclinical data for this compound and compares it with established S1P modulators to highlight its relative potency, efficacy, and species-specific characteristics.
Mechanism of Action: The S1P1 Signaling Pathway
S1P1 receptor agonists mimic the endogenous ligand, S1P, binding to the receptor on lymphocytes. This initiates a signaling cascade that leads to the internalization and degradation of the S1P1 receptor. The loss of S1P1 from the cell surface prevents lymphocytes from responding to the natural S1P gradient that guides their exit from lymph nodes, resulting in peripheral lymphopenia.
Caption: S1P1 Receptor Signaling Pathway.
Comparative In Vitro Activity
The following table summarizes the in vitro potency of this compound and comparator compounds at S1P1 and S1P3 receptors across different species. The data highlights the high potency and selectivity of this compound for the human S1P1 receptor.
| Compound | Species | Receptor | Potency (EC50, nM) | Selectivity (S1P3/S1P1) | Reference |
| This compound | Human | S1P1 | 4.0 | >5000-fold | [1] |
| Human | S1P3 | >20,000 | [1] | ||
| Fingolimod-P | Human | S1P1 | 0.33 | ~1-fold | |
| Human | S1P3 | 0.35 | |||
| Siponimod | Human | S1P1 | 0.39 | >2500-fold | |
| Human | S1P3 | >1000 | |||
| Ozanimod | Human | S1P1 | 0.16 | >10,000-fold | [2] |
| Human | S1P3 | >10,000 |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to the active moiety, Fingolimod-Phosphate (Fingolimod-P).
Comparative In Vivo Pharmacodynamics
The primary pharmacodynamic effect of S1P1 agonists is the reduction of peripheral blood lymphocyte counts. The table below compares the in vivo efficacy of this compound with other modulators in this regard.
| Compound | Species | Model | Dose (mg/kg) | Max Lymphocyte Reduction | Efficacy (ID50/ED50) | Reference |
| This compound | Rat | Host vs. Graft Reaction | - | - | 0.407 mg/kg (ID50) | [1] |
| Rat | Adjuvant-Induced Arthritis | - | - | 0.44 mg/kg (ID50) | ||
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 0.3 - 1 | Significant Decrease | - | ||
| Fingolimod | Rat | EAE | 0.3 | Significant Decrease | - | |
| Mouse | EAE | 0.5 - 1 | Significant Decrease | - | ||
| Siponimod | Rat | EAE | 0.01 - 1 | Dose-dependent Decrease | - | |
| Ozanimod | Rat | Lymphocyte Reduction | 0.2 - 30 | Dose-dependent Decrease | - |
Comparative Pharmacokinetics Across Species
Pharmacokinetic properties determine the exposure and dosing regimen of a drug. While detailed quantitative pharmacokinetic data for this compound is not publicly available, reports indicate it is orally active but may be subject to metabolic degradation by gut microbiota in rats and monkeys.
| Parameter | Species | This compound | Fingolimod | Siponimod | Ozanimod |
| Bioavailability | Rat | Orally Active (Data not available) | ~70% | Data not available | Data not available |
| Monkey | Orally Active (Data not available) | >90% | Data not available | Data not available | |
| Metabolism | Rat | Decomposed by enterobacteria | Phosphorylation to active metabolite | Primarily CYP2C9, CYP3A4 | Aldehyde/alcohol dehydrogenase, CYP3A4/1A1, gut microflora |
| Monkey | Decomposed by enterobacteria | Phosphorylation to active metabolite | Primarily CYP2C9, CYP3A4 | Similar to humans | |
| Key Features | - | Potentially susceptible to gut microbiota metabolism | Prodrug, long half-life (6-9 days in humans) | Shorter half-life (~30 hours in humans) | Long-acting active metabolites (t½ ~11 days in humans) |
Experimental Protocols
In Vitro Receptor Activation Assay (GTPγS Binding)
-
Objective: To determine the potency (EC50) and selectivity of a compound at S1P receptor subtypes.
-
Methodology:
-
Membranes from cells stably expressing recombinant human, rat, or mouse S1P1 or S1P3 receptors are prepared.
-
Membranes are incubated with increasing concentrations of the test compound (e.g., this compound) in the presence of [35S]GTPγS.
-
Agonist binding activates the G-protein, promoting the binding of [35S]GTPγS.
-
The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data are plotted as concentration versus response, and EC50 values are calculated using non-linear regression. Selectivity is determined by the ratio of EC50 values for S1P3 versus S1P1.
-
In Vivo Lymphocyte Count Reduction
-
Objective: To assess the pharmacodynamic effect of an S1P1 agonist on peripheral lymphocyte counts.
-
Methodology:
-
Rodents (e.g., Wistar rats) are administered the test compound orally at various doses.
-
Blood samples are collected at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 48 hours) post-dosing.
-
A complete blood count (CBC) is performed using an automated hematology analyzer to determine the absolute lymphocyte count.
-
The percentage reduction in lymphocytes from baseline is calculated for each dose group and time point.
-
Dose-response curves can be generated to determine the ED50 (the dose required to achieve 50% of the maximum lymphocyte reduction).
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the efficacy of a test compound in a widely used animal model of multiple sclerosis.
-
Methodology:
-
EAE is induced in mice (e.g., C57BL/6 or SJL strains) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).[3]
-
Pertussis toxin is typically administered on the day of immunization and two days later to enhance the permeability of the blood-brain barrier.
-
Animals are monitored daily for clinical signs of disease and scored on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
The test compound (e.g., this compound) is administered orally, typically starting before or at the onset of clinical signs.
-
The primary endpoints are the reduction in the mean clinical score, delay in disease onset, and reduction in disease incidence compared to a vehicle-treated control group.
-
Caption: Generalized Experimental Workflow for EAE Studies.
Summary and Conclusion
Compound this compound demonstrates high in vitro potency for the human S1P1 receptor and, critically, exceptional selectivity over the S1P3 receptor, suggesting a favorable cardiovascular safety profile compared to less selective modulators like Fingolimod. In vivo studies in rats and mice confirm its oral activity and efficacy in relevant models of autoimmunity.
The primary challenge for this compound appears to be its metabolic stability, with evidence of degradation by gut microbiota in preclinical species. This characteristic will be a critical factor to address in its further development and may necessitate formulation strategies or chemical modifications to improve its pharmacokinetic profile.
In comparison to approved drugs like Siponimod and Ozanimod, which have been optimized for selectivity and pharmacokinetic properties, this compound shows promise based on its intrinsic potency and selectivity. Further studies providing detailed pharmacokinetic and toxicology data across multiple species are necessary to fully delineate its therapeutic potential and position it within the landscape of S1P receptor modulators.
References
Safety Operating Guide
Proper Disposal Procedures for CS-2100 Sealant
This document provides essential safety and logistical information for the proper disposal of CS-2100, a non-hydrophilic water plug sealant. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Disclaimer: The information provided is based on the Material Safety Data Sheet (MSDS) for CONSEAL this compound and general best practices for laboratory waste disposal. Always consult the specific Safety Data Sheet (SDS) for any chemical you are using and adhere to all applicable local, state, and federal regulations.
Immediate Safety and Handling Information
According to its MSDS, CONSEAL this compound is not known to have acute or chronic health hazards under normal application conditions. However, standard laboratory safety protocols should always be followed.
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical resistant, impervious gloves; Safety goggles or glasses. | To prevent skin and eye contact. |
| Hygienic Practices | Wash hands with soap and water after handling. | To maintain good personal hygiene.[1] |
| In Case of Spill | Remove sources of ignition. | To prevent fire hazards from potential decomposition products.[1] |
| First Aid - Eye Contact | Flush with warm water for 15 minutes. If irritation persists, contact a physician. | To mitigate potential eye irritation.[1] |
| First Aid - Skin Contact | Wash the contaminated area with soap and water. | To remove the substance from the skin.[1] |
| First Aid - Ingestion | DO NOT INDUCE VOMITING. Contact a physician. | To avoid further complications.[1] |
Disposal Plan: Step-by-Step Guidance
The MSDS for CONSEAL this compound states that waste disposal should be in accordance with local, state, and federal regulations.[1] As it is considered a non-hazardous waste under normal conditions, the disposal process is generally less stringent than for hazardous chemicals. However, proper procedures must still be followed.
Step 1: Waste Characterization
The first step in any chemical disposal procedure is to characterize the waste. Based on the MSDS, unused CONSEAL this compound is a non-hazardous solid waste.[1] If the this compound has been used and is contaminated with other substances, the waste must be characterized based on the contaminants. If contaminated with hazardous materials, it must be treated as hazardous waste.
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure correct disposal streams.
-
Unused/Uncontaminated this compound: Should be segregated as non-hazardous industrial waste.
-
Contaminated this compound: Should be segregated with other compatible hazardous wastes, based on the nature of the contaminant.
-
Empty Containers: Containers that held this compound should be managed as non-hazardous waste, provided they are "empty" as defined by the EPA (i.e., all waste has been removed by pouring or pumping, and less than one inch of residue remains).[2]
Step 3: Waste Collection and Storage
Collect waste in designated, properly labeled containers.
| Waste Type | Container Requirement | Labeling Information |
| Unused/Uncontaminated this compound | A sealed, compatible container. | "Non-Hazardous Waste: this compound Sealant" |
| Contaminated this compound | A sealed, compatible container appropriate for the hazardous contaminant. | "Hazardous Waste" with the chemical name of the contaminant and associated hazards. |
| Empty Containers | Can be disposed of in regular trash if they meet the "empty" criteria. | Remove or deface original product labels. |
Step 4: Disposal Route
The disposal route depends on the waste characterization.
-
Non-Hazardous this compound Waste: Can typically be disposed of in a standard industrial or municipal landfill.[3] It is advisable to contact your institution's Environmental Health and Safety (EHS) office or a licensed waste management contractor to confirm the appropriate disposal facility.
-
Hazardous (Contaminated) this compound Waste: Must be disposed of through a licensed hazardous waste contractor. Your EHS office will have established procedures for the collection and disposal of hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Regulatory Context
The primary federal law governing solid and hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[4][5] The RCRA establishes guidelines for the proper management of waste from its generation to its final disposal.[4] While CONSEAL this compound is classified as non-hazardous, it is still subject to regulations for industrial solid waste under RCRA Subtitle D.[5][6] It is important to note that state and local regulations may be more stringent than federal regulations.[7] Therefore, always consult with your local authorities or your institution's EHS department for specific requirements in your area.
References
- 1. Effective Lab Chemical Waste Management [emsllcusa.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. blog.lddavis.com [blog.lddavis.com]
- 4. Waste Disposal Regulations In The United States - Haulla [haulla.com]
- 5. epa.gov [epa.gov]
- 6. bwaste.com [bwaste.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
